(1R)-1-phenyl-2-piperidin-1-ylethanamine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-piperidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m0/s1 |
InChI Key |
XNUTYKUKRPEFKX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-1-phenyl-2-piperidinoethylamine synonyms and IUPAC name
[1]
Executive Summary
(R)-1-phenyl-2-piperidinoethylamine is a chiral 1,2-diamine featuring a primary amine at the benzylic position and a tertiary piperidine ring at the adjacent carbon. It serves as a critical chiral building block (CBB) and scaffold for constructing tetradentate ligands used in asymmetric alkylation, Michael additions, and aldol reactions. Its structural rigidity and the basicity of the piperidine moiety make it an effective chiral auxiliary in organolithium chemistry and iminium catalysis.
Nomenclature & Identification
Accurate nomenclature is essential for distinguishing this compound from its regioisomers (e.g., diphenidine derivatives) and enantiomers.
IUPAC Name
-1-phenyl-2-(piperidin-1-yl)ethan-1-amineSynonyms & Trade Designations
-
(R)-2-Piperidino-1-phenylethylamine (Common chemical name)
-
(R)-1-Phenyl-2-(1-piperidinyl)ethanamine [1]
-
Intermediate for CAS 157303-88-3 (Refers to the tetradentate ligand derived from this amine)
-
Amino-diphenidine precursor (Informal; structural analog context)
Chemical Identifiers
| Parameter | Value |
| Chemical Formula | |
| Molecular Weight | 204.31 g/mol |
| Chiral Center | C1 (R-configuration) |
| SMILES (Isomeric) | NCN1CCCCC1 |
| Appearance | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, Chloroform, Methanol, THF |
Chemical Structure & Stereochemistry
The molecule consists of an ethylamine backbone. The C1 carbon is chiral, bearing a phenyl group and a primary amine (
Key Structural Features:
-
Benzylic Primary Amine: Provides a handle for further functionalization (e.g., Schiff base formation, amidation) and serves as a hydrogen bond donor.
-
Piperidine Ring: Acts as a steric bulk provider and a Lewis base (tertiary amine), crucial for metal coordination in ligand applications.
-
Stereochemistry: The (R)-configuration at C1 is derived from the starting material (typically (R)-phenylglycine), ensuring high optical purity (
).
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of (R)-1-phenyl-2-piperidinoethylamine relies on preserving the chirality of the starting amino acid. The most robust route utilizes (R)-Phenylglycine as the chiral pool precursor.
Reaction Pathway
The synthesis involves a four-step sequence: Protection
Step-by-Step Protocol
-
N-Protection: (R)-Phenylglycine is protected using Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (
) to prevent racemization and side reactions.-
Reagent: Cbz-Cl, NaOH, Dioxane/Water.
-
-
Amidation: The protected amino acid is coupled with piperidine . To avoid racemization, mild coupling agents like Diethyl phosphorocyanidate (DEPC) or DCC/HOBt are employed.
-
Reagent: Piperidine, DEPC, Triethylamine (TEA).
-
Intermediate: N-Cbz-(R)-phenylglycine piperidide.
-
-
Deprotection: The Cbz group is removed, typically via hydrogenolysis or acid hydrolysis, yielding the amino-amide.
-
Reagent:
, Pd/C (or HBr/AcOH).
-
-
Reduction: The amide carbonyl is reduced to a methylene group using a strong hydride donor. This step yields the final diamine.
-
Reagent: Lithium Aluminum Hydride (
) in THF. -
Condition: Reflux under inert atmosphere (
or Ar).
-
Synthesis Flowchart (Graphviz)
Caption: Synthetic pathway from (R)-Phenylglycine to (R)-1-phenyl-2-piperidinoethylamine via amide reduction.
Applications in Research & Development
Chiral Ligand Synthesis
This diamine is a precursor for Tetradentate Chiral Ligands used in stoichiometric asymmetric processes.
-
Mechanism: The diamine is N-alkylated (e.g., with 2-(dimethylamino)ethyl chloride) to form ligands that coordinate with Lithium.
-
Use Case: Asymmetric deprotonation of prochiral cyclic ketones (Simpkins' Base methodology). The ligand creates a chiral environment around the lithium enolate, directing electrophilic attack.
Organocatalysis
-
Iminium Catalysis: Used in the asymmetric synthesis of Warfarin analogs.[2] The primary amine forms an iminium ion with
-unsaturated ketones, activating them for nucleophilic attack (Michael addition). -
Resolving Agent: Due to its basicity and chirality, it can be used to resolve racemic acids via diastereomeric salt formation.
Pharmaceutical Intermediates
-
Sigma Receptor Ligands: The 1-phenyl-2-aminoethyl scaffold is homologous to dissociative anesthetics (e.g., Diphenidine, Ephenidine). Researchers use this amine to synthesize novel sigma-1 receptor agonists/antagonists by modifying the N-terminus.
-
Levetiracetam Analogs: Cited in patent literature as a chiral additive/catalyst in the synthesis of pyrrolidone derivatives.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters are standard:
| Technique | Expected Data |
| 1H NMR (CDCl3) | |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA. |
| Optical Rotation | |
| Mass Spectrometry | ESI+: |
References
-
Asymmetric Synthesis of Polymer-Supported Chiral Lithium Amide Bases. National Institutes of Health (NIH) / PMC. Link
-
Stoichiometric Asymmetric Processes & Chiral Tetradentate Ligands. Encyclopedia of Reagents for Organic Synthesis. Link
-
Asymmetric Synthesis of Warfarin Derivates via Iminium Catalysis. TU Wien Repository. Link
-
Process for the Preparation of Levetiracetam and Analogues (Patent US7122682B2). Google Patents. Link
A Tale of Two Amines: A Technical Guide to the Structural and Pharmacological Distinctions Between Lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between two distinct psychoactive compounds: lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine. While both are derivatives of phenethylamine, their structural modifications lead to disparate pharmacological profiles. This document will dissect their chemical architecture, explore their known mechanisms of action, and provide a comparative analysis for the scientific community.
Part 1: Deconstructing the Molecules: A Structural Analysis
A foundational understanding of the stereochemistry and substituent groups of these compounds is paramount to appreciating their differential pharmacology.
Lefetamine: The Diphenylethylamine
Lefetamine, also known by its IUPAC name (1R)-N,N-dimethyl-1,2-diphenylethanamine, is a chiral molecule belonging to the diphenylethylamine class.[1] Its core structure features a two-carbon ethylamine backbone with two phenyl group substitutions and a dimethylated amine. Specifically, it is the (R)-enantiomer of N,N-dimethyl-1,2-diphenylethylamine.[1] The presence of two phenyl groups is a defining characteristic.
This compound: The Phenylpiperidyl-ethanamine
This compound is a distinct chemical entity, also a chiral phenethylamine derivative. Its structure, however, diverges significantly from lefetamine. It possesses a single phenyl group and a primary amine attached to the first carbon of the ethylamine chain. The second carbon is substituted with a piperidine ring.
Part 2: Pharmacological Profiles: A Study in Contrasts
The structural dissimilarities between lefetamine and this compound give rise to markedly different interactions with biological systems.
Lefetamine: A Dual-Acting Agent
Lefetamine exhibits a complex pharmacological profile, acting as both a central nervous system stimulant and an opioid analgesic.[1] This dual activity is attributed to its ability to interact with multiple neurotransmitter systems.
Mechanism of Action:
-
Opioid Agonism: Lefetamine is a partial agonist at the mu-opioid receptor, which accounts for its analgesic effects, comparable to codeine.[1] This interaction is also responsible for its potential for dependence and withdrawal symptoms.
-
Monoamine Reuptake Inhibition: Similar to other phenethylamine stimulants, lefetamine inhibits the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters and resulting in its stimulant effects.
Historical Context and Legal Status:
Developed in the 1940s, lefetamine was marketed as an analgesic under the trade name Santenol in Japan and Italy.[1] However, its significant abuse potential led to its classification as a controlled substance in numerous countries, including the United States (Schedule IV), Canada (Schedule III), and the United Kingdom (Class B).[1]
This compound: An Enigmatic Profile
In stark contrast to lefetamine, there is a conspicuous absence of detailed pharmacological data for this compound in peer-reviewed scientific literature. Its mechanism of action, therapeutic potential, and toxicological profile remain largely uncharacterized.
Inferences from Structurally Related Compounds:
To hypothesize its potential activity, we can examine related piperidine derivatives. The piperidine moiety is a common scaffold in medicinal chemistry, often associated with a range of biological activities.[2] For instance, many compounds containing a 1-phenyl-2-aminoethane backbone with a cyclic amine at the 2-position have been investigated for their effects on the central nervous system. Some related 1,2-diarylethylamines are known to act as NMDA receptor antagonists.[3] However, without empirical data, the pharmacological profile of this compound remains speculative.
Part 3: Synthesis and Differentiation
The synthesis of these molecules requires distinct chemical strategies, and their differentiation can be achieved through standard analytical techniques.
Synthesis of Lefetamine
Lefetamine, being a well-documented compound, has established synthetic routes. As it was commercially unavailable for some research, it had to be synthesized for metabolism and detectability studies.[4] The synthesis of related pyrrole analogues of lefetamine has also been reported.
Synthesis of this compound
The enantioselective synthesis of chiral piperidine derivatives is an active area of research in organic chemistry.[5][6] General methods for the asymmetric synthesis of substituted piperidines often involve multi-step sequences, including chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter.
Analytical Differentiation
Standard analytical techniques can readily distinguish between lefetamine and this compound:
-
Mass Spectrometry (MS): The two compounds have different molecular weights (Lefetamine: 225.33 g/mol ; this compound: 204.32 g/mol ), which will result in distinct parent ion peaks in their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The number and chemical shifts of protons and carbons in the two molecules are different, leading to unique NMR spectra. For instance, lefetamine will show signals corresponding to two phenyl groups and an N,N-dimethyl group, while this compound will exhibit signals for one phenyl group, a primary amine, and a piperidine ring.
-
Chromatographic Methods (GC, HPLC): Due to their different polarities and structures, these compounds will have distinct retention times on gas chromatography (GC) or high-performance liquid chromatography (HPLC) systems.
Part 4: Comparative Summary
| Feature | Lefetamine | This compound |
| IUPAC Name | (1R)-N,N-dimethyl-1,2-diphenylethanamine | This compound |
| Chemical Class | Diphenylethylamine | Phenylpiperidylethanamine |
| Molecular Formula | C₁₆H₁₉N | C₁₃H₂₀N₂ |
| Molecular Weight | 225.33 g/mol | 204.32 g/mol |
| Key Structural Features | Two phenyl groups, N,N-dimethylamine | One phenyl group, primary amine, piperidine ring |
| Known Pharmacology | Stimulant and Opioid Analgesic | Largely uncharacterized |
| Mechanism of Action | Mu-opioid partial agonist, monoamine reuptake inhibitor | Unknown |
| Legal Status | Controlled substance in many countries | Not widely scheduled (status may vary by jurisdiction) |
Part 5: Visualizing the Core Differences
To further illustrate the distinctions, the following diagrams represent the chemical structures and a conceptual workflow for their differentiation.
Figure 1: Chemical structure of Lefetamine.
Figure 2: Chemical structure of this compound.
Figure 3: Conceptual workflow for analytical differentiation.
Conclusion
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines. (n.d.). Royal Society of Chemistry. [Link]
-
Continuous flow enantioselective synthesis of the key phenylpiperidine intermediate of (−)-paroxetine. (2020). ResearchGate. [Link]
-
Lefetamine. (n.d.). Wikipedia. [Link]
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. (2016). PLOS ONE. [Link]
-
Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
(1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride. (n.d.). Chemspace. [Link]
-
2-Phenyl-2-(piperidin-1-yl)ethanamine. (n.d.). PubChem. [Link]
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- 6. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Whitepaper: Unlocking the Therapeutic Potential of the Phenyl-Piperidinyl-Ethanamine Scaffold in Neurology
A Technical Guide for Drug Development Professionals
Executive Summary
The development of novel therapeutics for neurological disorders remains one of the most pressing challenges in modern medicine. The inherent complexity of the central nervous system (CNS) demands innovative chemical scaffolds that can modulate multiple pathological pathways simultaneously. This guide introduces the 1-phenyl-2-(1-piperidinyl)ethanamine scaffold as a strategic amalgamation of two clinically validated pharmacophores: the phenethylamine backbone and the piperidine ring. While direct research on this specific molecule is nascent, an in-depth analysis of its constituent parts provides a compelling hypothesis for its potential as a dual-action agent targeting monoamine reuptake and metabolism. We will dissect its hypothesized mechanism of action, explore its therapeutic applicability in disorders like Parkinson's disease and ADHD, outline a preclinical validation workflow, and discuss critical structure-activity relationships for future optimization.
Introduction: A Scaffold of Strategic Design
The phenethylamine core is the foundation for a vast class of CNS stimulants, including endogenous trace amines and blockbuster drugs like methylphenidate.[1][2] Its derivatives are potent modulators of the dopamine (DAT) and norepinephrine (NET) transporters.[3][4] Concurrently, the piperidine heterocycle is a privileged structure in CNS drug discovery, appearing in antipsychotics, antidepressants, and analgesics.[5][6] Crucially, piperidine-containing molecules, such as the natural alkaloid piperine, have demonstrated significant potential as inhibitors of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter degradation.[5][7]
The 1-phenyl-2-(1-piperidinyl)ethanamine structure represents a logical and deliberate fusion of these two pharmacophores. This guide posits that this hybrid scaffold has the potential for a synergistic, dual-action mechanism highly relevant to complex neurological diseases where both neurotransmitter levels and metabolic turnover are dysregulated.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We hypothesize that the therapeutic effects of the 1-phenyl-2-(1-piperidinyl)ethanamine scaffold are rooted in its ability to simultaneously address two critical points in the dopaminergic synapse: neurotransmitter reuptake and enzymatic degradation.
-
Monoamine Transporter Inhibition: Inherited from its phenethylamine backbone, the molecule is predicted to function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] By binding to and blocking DAT and NET, it would increase the synaptic concentration and residence time of dopamine and norepinephrine, enhancing monoaminergic signaling. This action is the primary mechanism behind the efficacy of stimulants in treating ADHD.[2]
-
Monoamine Oxidase-B (MAO-B) Inhibition: The piperidine moiety is strongly associated with the selective inhibition of MAO-B.[5][7] Structure-activity relationship (SAR) studies of piperine derivatives show that the piperidine ring is critical for MAO-B selectivity.[7] By inhibiting MAO-B, the scaffold would reduce the metabolic breakdown of dopamine within the neuron, preserving intraneuronal dopamine pools and potentially conferring neuroprotective effects by reducing the production of oxidative byproducts.
This proposed dual mechanism is visualized in the signaling pathway below.
Caption: Hypothesized dual action on dopamine reuptake and metabolism.
Therapeutic Potential in Neurological Disorders
The unique dual-action profile makes this scaffold a promising candidate for diseases where dopamine dysregulation is a central feature.
Parkinson's Disease (PD)
Rationale: The pathology of PD involves the progressive loss of dopaminergic neurons, leading to a severe dopamine deficit. Current therapies aim to either replace dopamine (L-DOPA) or prevent its breakdown. A dual-action compound could offer both symptomatic relief and potential disease modification.
-
Symptomatic Relief: DAT inhibition would increase the efficacy of remaining dopamine, potentially improving motor symptoms.
-
Disease Modification: MAO-B inhibition is a clinically validated strategy that not only preserves dopamine but may also reduce oxidative stress, a key factor in neurodegeneration.[7] Nurr1 agonists, which promote dopamine neuron survival, are also under investigation, highlighting the field's focus on neuroprotective mechanisms.[8]
Comparative Data: While data for the specific target molecule is unavailable, we can compile representative data for related piperidine-based MAO inhibitors.
| Compound Class | Target | IC50 Value | Source |
| Piperine Derivatives | MAO-A | 0.014 µM | [5] |
| Piperine Derivatives | MAO-B | 0.015 µM | [5] |
| Phenylalanine Derivative (Cmpd 1) | MAO-B | 0.278 µM | [9] |
Attention-Deficit/Hyperactivity Disorder (ADHD) & Narcolepsy
Rationale: The primary treatment for ADHD and narcolepsy involves CNS stimulants that enhance dopamine and norepinephrine signaling in the prefrontal cortex.[10] The phenethylamine core of our scaffold is the key driver for this application.
-
Mechanism: The compound's predicted NDRI activity directly mirrors the mechanism of established drugs like methylphenidate.[2] Methylphenidate itself contains both a phenethylamine core and a piperidine ring, providing a strong clinical precedent for this structural combination.[2]
-
Potential Advantage: The secondary MAO-B inhibition, while less central to ADHD treatment, could offer a more sustained and stable elevation of dopamine levels compared to pure reuptake inhibitors, potentially leading to a smoother clinical profile.
Structure-Activity Relationship (SAR) & Optimization Strategy
To translate this scaffold from a concept to a clinical candidate, a systematic medicinal chemistry effort is required. The following diagram outlines key points for chemical modification to tune potency, selectivity, and pharmacokinetic properties.
Caption: Potential sites for chemical modification to optimize drug properties.
Causality Behind SAR Choices:
-
Phenyl Ring: As seen in phenethylamine derivatives, adding electron-withdrawing or donating groups to this ring can significantly alter binding affinity at the dopamine transporter.[3] Lipophilicity can also be tuned here to optimize blood-brain barrier (BBB) penetration.
-
Ethylamine Linker: The stereochemistry at the benzylic carbon is often crucial for activity in phenethylamines. Introducing small alkyl groups can modulate metabolic stability and receptor interaction.
-
Piperidine Ring: Studies on piperine analogs have shown that para-substitution on the piperidine ring enhances MAO inhibitory activity.[5] Replacing the piperidine with other nitrogenous heterocycles (e.g., pyrrolidine) is a common strategy to explore new intellectual property space and fine-tune selectivity and physical properties.
Proposed Preclinical Assessment Workflow
A rigorous, phased approach is necessary to validate the therapeutic hypothesis and assess the drug-like properties of novel analogs. Neurotoxicity is a common reason for the failure of drug candidates, making early assessment critical.[11]
Caption: A multi-phase workflow for preclinical candidate selection.
Detailed Protocol: Functional Observation Battery (FOB) for a Novel Stimulant
The FOB is a standardized set of procedures used to detect and quantify gross functional and behavioral changes in animals after compound administration.[11] It is essential for identifying potential neurotoxicity early.
Objective: To assess the global neurological and behavioral effects of a 1-phenyl-2-(1-piperidinyl)ethanamine analog in male CD-1 mice and identify a Maximum Tolerated Dose (MTD).
Methodology:
-
Acclimation & Baseline:
-
House male CD-1 mice (n=8 per group) for at least 3 days prior to testing.
-
Causality: Using a standard, outbred strain like CD-1 provides robust and generalizable data. A 3-day acclimation period minimizes stress-induced artifacts.
-
On Day 0, handle each mouse and perform a baseline FOB assessment to establish individual norms.
-
-
Dosing & Observation Periods:
-
Administer the test compound intraperitoneally (IP) at three dose levels (e.g., 1, 10, 50 mg/kg) and a vehicle control.
-
Causality: A log-spaced dose range is chosen to capture a wide spectrum of effects, from threshold activity to potential toxicity.
-
Perform FOB assessments at the time of peak plasma concentration (Tmax, determined from prior PK studies) and at 24 hours post-dose.
-
-
FOB Assessment Components:
-
Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., stereotypy, head weaving).
-
Open Field Assessment (5 minutes):
-
Place the mouse in a 40x40 cm arena.
-
Quantify locomotor activity (beam breaks), rearing frequency, and time spent in the center vs. periphery.
-
Observe gait, arousal level (from lethargic to hyper-excitable), and any convulsive behaviors.
-
Causality: This component is highly sensitive to stimulant or sedative effects. Increased locomotion and rearing are expected for a stimulant, while excessive, repetitive movements (stereotypy) can indicate dopamine system over-activation, a potential adverse effect.
-
-
Sensorimotor & Reflex Testing:
-
Grip Strength: Measure forelimb grip strength using a digital meter.
-
Tail Pinch/Toe Pinch: Assess response to nociceptive stimuli.
-
Righting Reflex: Place the mouse on its back and record the time to right itself.
-
Causality: These tests probe motor strength, sensory perception, and basic motor coordination, which can be impaired by neurotoxic compounds.
-
-
-
Physiological Measurements:
-
Record body temperature and body weight before dosing and at 24 hours.
-
Observe for signs of autonomic changes like salivation, lacrimation, or changes in pupil size.
-
-
Data Analysis & Interpretation:
-
Compare dose groups to the vehicle control using ANOVA.
-
A significant change in multiple FOB endpoints, particularly at lower doses, warrants further investigation. The MTD is defined as the highest dose that does not produce unacceptable morbidity or overt signs of toxicity.
-
Conclusion and Future Directions
The 1-phenyl-2-(1-piperidinyl)ethanamine scaffold represents a promising, albeit underexplored, chemical space for the development of novel CNS therapeutics. By logically combining the known pharmacology of phenethylamines and piperidines, we have constructed a strong hypothesis for a dual-action agent that could be highly beneficial in disorders like Parkinson's disease and ADHD.
The path forward requires a dedicated medicinal chemistry program to synthesize and test analogs, guided by the SAR principles and preclinical workflow outlined in this guide. Key challenges will include achieving a balanced potency at both DAT and MAO-B, optimizing BBB penetration, and carefully managing the stimulant-related abuse liability inherent to the phenethylamine core. Successful navigation of these challenges could yield a new class of therapeutics with a truly innovative mechanism of action.
References
-
MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]
-
National Institutes of Health. 1-Phenyl-2-piperidin-1-ylethanol. PubChem. Retrieved from [Link]
-
Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
-
National Institutes of Health. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. PubChem. Retrieved from [Link]
-
PMC. (2013, May 3). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. Retrieved from [Link]
-
ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
-
MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
-
PMC. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]
-
ResearchGate. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024, October 7). Retrieved from [Link]
-
AVESIS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Retrieved from [Link]
-
Wikipedia. Phenethylamine. Retrieved from [Link]
-
Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]
-
MDPI. (2022, January 27). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Retrieved from [Link]
-
Semantic Scholar. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]
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Wikipedia. Methylphenidate. Retrieved from [Link]
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Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease. Retrieved from [Link]
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Solubility Profile of (1R)-1-phenyl-2-piperidin-1-ylethanamine in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R)-1-phenyl-2-piperidin-1-ylethanamine is a chiral amine of significant interest in pharmaceutical synthesis. Its solubility profile across a range of organic solvents is a critical determinant of its utility, impacting process development, purification strategies, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Grounded in fundamental chemical principles, this document elucidates the molecule's physicochemical properties and their influence on its behavior in various solvent classes. While direct quantitative data is scarce in public literature, we present a robust predictive analysis based on molecular structure. Crucially, this guide provides a detailed, field-proven experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate the specific data required for their applications.
The Strategic Importance of Solubility in Pharmaceutical R&D
In the landscape of drug development, solubility is not merely a physical property; it is a cornerstone of process viability and efficacy. The ability to control the dissolution of an active pharmaceutical ingredient (API) or a key intermediate like this compound is fundamental.[1] A thorough understanding of its solubility dictates:
-
Reaction Kinetics and Purity: Most chemical syntheses are performed in solution to ensure reactants can collide and react efficiently.[1] Solvent selection, guided by solubility data, directly influences reaction rates, side-product formation, and the ultimate purity of the target compound.
-
Crystallization and Purification: The isolation and purification of a compound via crystallization is an equilibrium-driven process entirely dependent on its differential solubility in a solvent or solvent system at varying temperatures.
-
Formulation and Bioavailability: For a drug to be effective, it must be formulated in a stable dosage form that allows for its dissolution and absorption by the body. Solubility is often a rate-limiting step for bioavailability.
-
Analytical Method Development: Accurate characterization using techniques like High-Performance Liquid Chromatography (HPLC) requires the analyte to be fully dissolved in a suitable mobile phase.[2]
This guide addresses these critical needs by providing a foundational understanding of the solubility of this compound.
Physicochemical Profile of this compound
The solubility of a molecule is a direct consequence of its structure.[1] The key to predicting its behavior lies in deconstructing its molecular features and understanding their interplay with a potential solvent.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₃H₂₀N₂ | Indicates a significant hydrocarbon character relative to the number of heteroatoms. |
| Molecular Weight | 204.31 g/mol [3] | A moderate molecular weight suggests that crystal lattice energy will be a significant but not insurmountable barrier to dissolution. |
| Key Functional Groups | Phenyl group, secondary amine (piperidine), primary amine (ethylamine) | The molecule possesses both a large non-polar region (phenyl ring) and polar, basic functional groups capable of hydrogen bonding (two nitrogen atoms). This amphiphilic nature is the primary driver of its solubility characteristics. |
| Chirality | (1R) enantiomer | As a chiral compound, its solubility can differ in chiral solvents or during diastereomeric salt formation, a key principle in classical resolution.[4] In achiral solvents, its solubility is identical to its enantiomer. |
| Basicity (pKa) | Estimated pKa ~9-10 (for the primary amine) | The basic nature of the amine groups means solubility in protic solvents (e.g., water, alcohols) will be highly pH-dependent. In acidic conditions, it will form a protonated, highly polar, and more soluble ammonium salt. |
Predictive Solubility Analysis Across Solvent Classes
The guiding principle of "like dissolves like" provides a framework for predicting solubility.[5] A solvent's ability to overcome the solute-solute and solvent-solvent interactions and form new, stable solute-solvent interactions determines its effectiveness.
Table 2: Predicted Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the lone pairs on the nitrogen atoms and the N-H bond of the primary amine. Their polarity effectively solvates the entire molecule.[6] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the amine groups. Their inability to donate hydrogen bonds makes them slightly less effective than protic solvents for this specific solute.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is an excellent solvent for a wide range of organic molecules. It can effectively solvate the large non-polar portions of the molecule while its slight polarity interacts with the amine groups. |
| Aromatic | Toluene | Moderate | Toluene's non-polar character allows for favorable van der Waals and potential π-π stacking interactions with the phenyl ring. However, its ability to solvate the polar amine functionalities is limited, preventing high solubility. |
| Aliphatic Non-polar | Hexane, Heptane | Very Low | There is a significant mismatch in polarity. The non-polar solvent cannot effectively overcome the strong intermolecular hydrogen bonding and dipole-dipole forces between the solute molecules.[7] |
| Aqueous | Water | Sparingly Soluble | While water is highly polar and an excellent hydrogen bonder, the large C₁₃ hydrocarbon skeleton (phenyl and piperidine rings) is hydrophobic, limiting solubility. Solubility would be dramatically increased in dilute aqueous acid. |
A Self-Validating Protocol for Experimental Solubility Determination
While predictions are invaluable for initial screening, empirical data is non-negotiable for process design. The industry-standard shake-flask method provides a robust and reliable means to determine equilibrium solubility.[8]
Principle of the Method
This method measures the thermodynamic equilibrium solubility by allowing a saturated solution to form in the presence of excess solid solute at a constant temperature. The concentration of the resulting clear, saturated solution is then determined analytically.
Required Materials & Equipment
-
This compound (of known purity)
-
Analytical grade organic solvents
-
Analytical balance (4-decimal place)
-
Scintillation vials or flasks with airtight caps
-
Thermostatic orbital shaker or temperature-controlled agitator
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
HPLC system with UV detector and a suitable column (e.g., C18)
Step-by-Step Experimental Workflow
-
Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). From this stock, create a series of 5-7 calibration standards of known concentration that bracket the expected solubility range.
-
Sample Preparation: To a series of vials, add a pre-weighed amount of the compound sufficient to represent a clear excess (e.g., 20-50 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate for a period sufficient to reach equilibrium. Causality: A duration of 24 to 48 hours is typically required to ensure the dissolution process has reached a true thermodynamic equilibrium and is not just a kinetically trapped supersaturated state.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows undissolved solid to settle. For fine suspensions, centrifuge the vials at the same temperature.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter into a clean vial. Trustworthiness: This filtration step is critical to remove any microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.
-
Dilution: Perform an accurate, documented dilution of the filtered saturated solution to bring its concentration into the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the calibration standards to generate a linear regression curve (Concentration vs. Peak Area). Subsequently, analyze the diluted sample under the identical HPLC method.
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.
Diagram of Experimental Workflow
Caption: Standard shake-flask workflow for determining equilibrium solubility.
Conclusion
This compound exhibits a solubility profile dominated by its amphiphilic character, with high solubility predicted in polar organic solvents (both protic and aprotic) and chlorinated solvents, and poor solubility in non-polar aliphatic hydrocarbons. While these predictions provide a strong basis for solvent selection, the provided experimental protocol is essential for obtaining the precise, quantitative data required for robust process development and optimization in a pharmaceutical setting. This integrated approach of theoretical understanding and empirical validation ensures efficient and scientifically sound progress in any project utilizing this key chiral intermediate.
References
- Queen's University. (n.d.). Solubility of Organic Compounds.
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-(piperidin-1-yl)ethanamine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
-
Kosmetyan, Y. A., et al. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemspace. (n.d.). (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 1-phenyl-2-piperidin-1-ylethanone. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 3. 2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (1R)-1-Phenyl-2-piperidin-1-ylethanamine via Ruthenium-Catalyzed Asymmetric Reductive Amination
Abstract
This application note details a robust, scalable protocol for the synthesis of (1R)-1-phenyl-2-piperidin-1-ylethanamine (CAS: 157303-92-9), a privileged chiral 1,2-diamine scaffold found in various neuroactive pharmacophores and kinase inhibitors. Unlike traditional resolutions of racemic mixtures, this method utilizes Direct Asymmetric Reductive Amination (DARA) . By employing a Ruthenium-(S)-BINAP catalytic system with ammonium acetate, we achieve high enantiomeric excess (>95% ee) and yield, streamlining the production of this critical intermediate.
Introduction & Retrosynthetic Analysis
Chiral 1,2-diamines are structural motifs in numerous bioactive compounds, including NK1 antagonists and antidepressants. The target molecule, this compound, presents a synthetic challenge due to the lability of its
Traditional routes often involve the resolution of racemic amines or the use of stoichiometric chiral auxiliaries (e.g., Ellman's reagent). While effective on a small scale, these methods suffer from poor atom economy. The protocol described herein adopts a catalytic approach, reducing the ketone precursor directly to the chiral amine in a single pot using hydrogen gas and an ammonium source.
Reaction Pathway
The synthesis proceeds via the nucleophilic substitution of phenacyl bromide to form the
Figure 1: Retrosynthetic logic flow from starting materials to the chiral target via a transient imine species.[1]
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1][1]
-
Piperidine [CAS: 110-89-4][1]
-
Ammonium Acetate (
) (99.99% trace metals basis)[1] -
Catalyst:
(Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II))[1] -
Solvents: Methanol (anhydrous), Dichloromethane (DCM), Triethylamine (
).[1]
-
-
Equipment:
Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one
Rationale: The
-
Setup: Charge a 500 mL round-bottom flask with 2-bromoacetophenone (19.9 g, 100 mmol) and anhydrous THF (200 mL). Cool to 0°C.
-
Addition: Add Triethylamine (16.7 mL, 120 mmol) followed by the dropwise addition of Piperidine (10.9 mL, 110 mmol) over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature <10°C to prevent double alkylation.
-
-
Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of bromide.[1]
-
Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM (100 mL), wash with saturated
(2 x 50 mL) and brine. Dry over and concentrate.-
Yield: ~18.5 g (91%) of yellow oil/solid.[1]
-
QC Check:
NMR ( ) should show a singlet at 3.75 ppm ( -N).
-
Step 2: Asymmetric Reductive Amination (The Core)
Rationale: This step establishes the C1 stereocenter.[1] The use of Ammonium Acetate provides a soluble ammonia source that buffers the reaction, preventing catalyst poisoning. The (S)-BINAP ligand typically induces the (R)-configuration in the reduction of aryl-alkyl ketimines (anti-Prelog).[1]
-
Catalyst Preparation: In a glovebox (or under Argon), weigh
(0.5 mol%, 420 mg) and transfer to the autoclave liner. -
Substrate Loading: Add the ketone from Step 1 (20.3 g, 100 mmol) and Ammonium Acetate (38.5 g, 500 mmol, 5 equiv) to the liner.
-
Solvent: Add anhydrous Methanol (100 mL).
-
Critical: Degas the methanol via sparging with Argon for 15 mins prior to addition. Oxygen poisons the Ru-hydride species.
-
-
Hydrogenation:
-
Seal the autoclave. Purge 3 times with
(5 bar). -
Pressurize to 30 bar (435 psi)
. -
Heat to 50°C and stir at 800 rpm for 24 hours.
-
-
Workup:
-
Cool to room temperature and carefully vent
. -
Concentrate the reaction mixture to remove methanol.
-
Redissolve in DCM (150 mL) and water (100 mL). Basify aqueous layer to pH >12 with 2M NaOH (to ensure amine is free base).[1]
-
Extract aqueous layer with DCM (3 x 50 mL).[1]
-
Combine organics, dry over
, and concentrate.
-
Salt Formation & Isolation
To ensure stability and high purity, the product is isolated as the dihydrochloride salt.
-
Dissolve the crude oil in Ethanol (50 mL).
-
Add concentrated HCl (2.5 equiv) dropwise at 0°C.
-
Add Diethyl Ether until turbidity is observed. Crystallize at 4°C overnight.
-
Filter the white solid: This compound dihydrochloride .
Results & Quality Control
Specification Table
| Parameter | Acceptance Criteria | Typical Result | Method |
| Appearance | White to off-white crystalline solid | White crystals | Visual |
| Yield | > 75% (from ketone) | 82% | Gravimetric |
| Enantiomeric Excess | > 95% ee | 98.2% ee | Chiral HPLC |
| Chemical Purity | > 98% | 99.4% | HPLC (210 nm) |
| Identity | Matches Reference Spectrum | Conforms | 1H NMR, MS |
Analytical Methods
-
Chiral HPLC: Column: Chiralcel OD-H (4.6 x 250 mm).[1] Mobile Phase: Hexane/iPrOH/Diethylamine (90:10:0.1).[1] Flow: 0.5 mL/min.
-
Retention Times: (S)-isomer ~12.5 min, (R)-isomer ~14.2 min (Confirm with racemic standard).[1]
-
-
NMR (free base):
7.2-7.4 (m, 5H, Ph), 4.05 (dd, 1H, -NH2), 2.3-2.6 (m, 6H, Pip + ), 1.4-1.6 (m, 6H, Pip).
Mechanistic Insight & Troubleshooting
The success of this protocol relies on the dynamic equilibrium between the ketone and the imine. The Ruthenium catalyst selectively reduces the imine over the ketone due to the coordination of the nitrogen atom to the metal center, directing the hydride transfer.
Figure 2: Mechanistic cycle highlighting the stereodetermining hydride transfer to the coordinated imine.[1]
Troubleshooting Guide
-
Low Conversion: Often caused by water accumulation inhibiting imine formation.[1] Add molecular sieves (4Å) to the reaction liner or increase
loading. -
Low ee: Check
pressure. Lower pressures (<10 bar) can lead to reversible imine reduction or competitive non-selective pathways.[1] Ensure temperature does not exceed 60°C. -
Product Racemization: The
-amino stereocenter is generally stable, but prolonged exposure to high heat in basic media can cause epimerization. Keep workup rapid and cold.
References
-
Direct Asymmetric Reductive Amination Methodology: Yamada, M., Azuma, K., & Yamano, M. (2021).[4] Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.[4] Organic Letters, 23(9), 3364–3367.[4] [Link][1][4]
-
General Synthesis of Alpha-Amino Ketones: Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones. Preparative Organic Chemistry. [Link][1][3]
-
Compound Properties & Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol (Analogue/Precursor Data). [Link][1]
-
Ruthenium-Catalyzed Amination Reviews: Kadyrov, R., & Riermeier, T. H. (2003). Asymmetric Reductive Amination: A Convenient Route to Chiral Amines. Angewandte Chemie International Edition. [Link][1]
Sources
- 1. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chiral Amines in the Stereoselective Synthesis of Levetiracetam: A Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the antiepileptic drug Levetiracetam, with a specific focus on the critical aspect of stereochemical control. While this document addresses the potential application of chiral amines in the synthesis, a thorough review of scientific literature reveals that the use of 1-phenyl-2-piperidinoethylamine is not a currently established or documented method for the synthesis of Levetiracetam. In light of this, this guide will first detail the industrially prevalent and scientifically validated methods for achieving the desired (S)-enantiomer of Levetiracetam. Subsequently, a generalized protocol is presented for the screening and implementation of novel chiral resolving agents, which can be adapted by researchers exploring new synthetic routes.
Introduction: The Significance of Chirality in Levetiracetam
Levetiracetam is a widely prescribed second-generation antiepileptic drug for the treatment of partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures.[1] The therapeutic efficacy of Levetiracetam is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, and it is the (S)-enantiomer that exhibits the desired pharmacological activity. The (R)-enantiomer is significantly less active and is considered an impurity.[1] Consequently, the stereoselective synthesis of (S)-Levetiracetam is of paramount importance in pharmaceutical manufacturing to ensure drug efficacy and safety.
The synthesis of Levetiracetam can be broadly categorized into two primary strategies:
-
Asymmetric Synthesis: This approach utilizes chiral starting materials or chiral catalysts to directly produce the (S)-enantiomer.
-
Racemic Synthesis followed by Chiral Resolution: This method involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers.
While asymmetric synthesis is often more atom-economical, chiral resolution of racemic mixtures remains a robust and widely implemented strategy in industrial settings.[1][2][3]
Established Methodologies for Chiral Resolution in Levetiracetam Synthesis
A critical intermediate in several Levetiracetam synthesis pathways is (S)-2-aminobutanamide.[4][5] The resolution of racemic 2-aminobutanamide or its precursors is a key step in many industrial processes. Common resolving agents documented in the literature include:
-
L-Tartaric Acid: This is a widely used and cost-effective chiral resolving agent for the separation of racemic amines through the formation of diastereomeric salts.[6][7]
-
(R)-(+)-α-N-Methylbenzylamine: This chiral amine has also been reported for the resolution of racemic intermediates in Levetiracetam synthesis.[8]
The principle behind chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][9]
Generalized Protocol for the Evaluation of Novel Chiral Amines in Levetiracetam Intermediate Resolution
While 1-phenyl-2-piperidinoethylamine is not a documented resolving agent for Levetiracetam synthesis, the following protocol provides a general framework for researchers interested in evaluating its potential or the potential of other novel chiral amines for the resolution of a racemic intermediate, such as DL-2-aminobutanamide.
Principle
The racemic intermediate (DL-2-aminobutanamide) is reacted with an optically pure chiral resolving agent (e.g., a specific enantiomer of 1-phenyl-2-piperidinoethylamine) to form a mixture of diastereomeric salts. Due to their different physical properties, one diastereomeric salt is expected to be less soluble in a given solvent system and will preferentially crystallize. The crystallized salt can then be isolated, and the desired enantiomer of the aminobutanamide can be liberated.
Materials and Reagents
-
DL-2-aminobutanamide
-
Chiral resolving agent (e.g., (R)- or (S)-1-phenyl-2-piperidinoethylamine)
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)
-
Acid (e.g., hydrochloric acid) for liberation of the free amine
-
Base (e.g., sodium hydroxide) for neutralization
-
Standard laboratory glassware
-
Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC)
Experimental Workflow
The following diagram outlines the general workflow for screening and implementing a novel chiral resolving agent.
Figure 1. Generalized workflow for the screening and application of a novel chiral resolving agent.
Step-by-Step Protocol
Step 1: Screening for Optimal Resolution Conditions
-
In a series of small-scale experiments, dissolve the racemic intermediate (e.g., DL-2-aminobutanamide) in a range of different solvents.
-
To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.
-
Observe for the formation of a precipitate at room temperature and upon cooling.
-
Isolate any crystalline material by filtration and wash with a small amount of cold solvent.
-
Liberate the amine from the salt by treatment with a base and analyze the enantiomeric excess of the resulting aminobutanamide using a validated chiral HPLC method.[10][11][12]
-
Identify the solvent system that provides the highest enantiomeric excess in the crystalline fraction.
Step 2: Preparative Scale Resolution
-
Based on the optimal conditions identified in the screening phase, dissolve the racemic intermediate in the chosen solvent.
-
Add the appropriate amount of the chiral resolving agent (this may need to be optimized, typically between 0.5 and 1.0 equivalents).
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to induce crystallization.
-
Collect the crystalline diastereomeric salt by filtration and wash with cold solvent.
-
The mother liquor, enriched in the other enantiomer, can be collected for potential racemization and recycling.
Step 3: Liberation of the Desired Enantiomer
-
Suspend the isolated diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine.
-
Extract the desired enantiomer of the aminobutanamide with an appropriate organic solvent.
-
Wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched intermediate.
-
Confirm the enantiomeric purity using chiral HPLC.
Synthesis of Levetiracetam from (S)-2-aminobutanamide
Once the enantiomerically pure (S)-2-aminobutanamide hydrochloride is obtained, it can be converted to Levetiracetam through condensation with 4-chlorobutyryl chloride followed by cyclization.[4]
Figure 2. Final steps in the synthesis of Levetiracetam from the resolved intermediate.
Data Presentation: Hypothetical Screening Results
The following table illustrates a hypothetical outcome of a screening experiment for a new chiral resolving agent.
| Experiment | Solvent System | Resolving Agent (eq.) | Crystalline Yield (%) | Enantiomeric Excess (ee %) of Crystalline Amine |
| 1 | Methanol | 0.5 | 35 | 65 |
| 2 | Ethanol | 0.5 | 40 | 78 |
| 3 | Isopropanol | 0.5 | 42 | 85 |
| 4 | Acetonitrile | 0.5 | 25 | 50 |
| 5 | Ethanol/Water (9:1) | 0.5 | 45 | 92 |
Table 1. Hypothetical screening data for the resolution of DL-2-aminobutanamide. In this example, the Ethanol/Water mixture shows the most promising results for further optimization.
Conclusion
The stereoselective synthesis of Levetiracetam is a critical aspect of its production, ensuring the therapeutic efficacy and safety of the final drug product. While the use of 1-phenyl-2-piperidinoethylamine in this synthesis is not documented in the current scientific literature, the principles of chiral resolution through diastereomeric salt formation are well-established. The generalized protocol provided in this guide offers a systematic approach for researchers to explore the potential of novel chiral resolving agents. Successful implementation of such a strategy could lead to the development of new, efficient, and proprietary routes for the synthesis of this important antiepileptic drug. It is imperative that any new process be rigorously validated for robustness, yield, and the consistent achievement of high enantiomeric purity.
References
-
ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]
-
E3S Web of Conferences. (2020). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. [Link]
-
ResearchGate. (n.d.). Industrial process for preparation of Levetiracetam. [Link]
-
Scribd. (n.d.). Industrial Process For Preparation of Levetiracetam. [Link]
-
myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. [Link]
- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
-
Indian Journal of Chemistry. (n.d.). An asymmetric synthesis of Levetiracetam. [Link]
-
Taylor & Francis Online. (2010, October 13). An alternate synthesis of levetiracetam. [Link]
-
Patsnap. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride. [Link]
- Google Patents. (n.d.). CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
-
New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. [Link]
-
Asian Journal of Chemistry. (2019, November 18). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]
-
ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. [Link]
-
ResearchGate. (2019, November 19). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]
- Google Patents. (n.d.). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022, October 11). CHM2210L Exp 7 part 2 Resolution of 1 phenylethylamine. [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
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Application Note: Asymmetric Synthesis of Warfarin Derivatives Catalyzed by (R)-1-phenyl-2-piperidinoethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the use of the chiral organocatalyst, (R)-1-phenyl-2-piperidinoethylamine, in the enantioselective synthesis of warfarin and its derivatives. Warfarin, a widely prescribed anticoagulant, exists as a racemic mixture, with the (S)-enantiomer exhibiting significantly higher therapeutic activity.[1][2][3][4] The use of organocatalysis offers a metal-free and environmentally benign approach to producing enantiomerically enriched warfarin.[2][5] This document outlines the underlying catalytic mechanism, provides detailed experimental protocols, and presents data interpretation guidelines for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Enantioselective Warfarin Synthesis
Warfarin is a cornerstone of anticoagulant therapy, but its clinical use is complicated by a narrow therapeutic index and significant inter-individual variability in dose response. The two enantiomers of warfarin, (R)- and (S)-warfarin, are metabolized by different cytochrome P450 enzymes and exhibit distinct pharmacological activities, with the (S)-enantiomer being 2-5 times more potent than the (R)-enantiomer.[1] Consequently, the development of synthetic routes that selectively produce the more active (S)-enantiomer is of paramount importance for improving the safety and efficacy of warfarin-based therapies.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts.[2][5] Chiral amines, in particular, have proven to be highly effective in promoting a variety of enantioselective transformations. This application note focuses on the utility of (R)-1-phenyl-2-piperidinoethylamine as a catalyst for the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, the key step in the synthesis of chiral warfarin derivatives.
Catalytic Mechanism: Iminium Ion Activation
The catalytic activity of (R)-1-phenyl-2-piperidinoethylamine in this reaction stems from its ability to form a transient, chiral iminium ion with the α,β-unsaturated ketone. This activation strategy effectively lowers the LUMO of the enone, rendering it more susceptible to nucleophilic attack by the enolate of 4-hydroxycoumarin.
The proposed catalytic cycle can be summarized as follows:
-
Iminium Ion Formation: The primary amine of (R)-1-phenyl-2-piperidinoethylamine condenses with the α,β-unsaturated ketone to form a chiral iminium ion.
-
Stereocontrolled Michael Addition: The chiral environment created by the catalyst directs the approach of the 4-hydroxycoumarin enolate to one face of the iminium ion, establishing the stereochemistry of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral warfarin derivative and regenerate the (R)-1-phenyl-2-piperidinoethylamine catalyst, allowing it to re-enter the catalytic cycle.
Figure 1. Proposed catalytic cycle for the synthesis of warfarin derivatives.
Experimental Protocols
Materials and Reagents
-
4-Hydroxycoumarin
-
Substituted α,β-unsaturated ketones (e.g., benzylideneacetone)
-
(R)-1-phenyl-2-piperidinoethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Acid co-catalyst (e.g., Trifluoroacetic acid)[6]
-
Deuterated solvents for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
General Procedure for the Asymmetric Michael Addition
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycoumarin (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).
-
Dissolve the starting materials in the anhydrous solvent (5 mL).
-
Add (R)-1-phenyl-2-piperidinoethylamine (0.1 mmol, 10 mol%).
-
If required, add an acid co-catalyst (e.g., trifluoroacetic acid, 0.2 mmol, 20 mol%).[6]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2. General experimental workflow for the asymmetric synthesis.
Data and Expected Outcomes
The yield and enantioselectivity of the reaction can be influenced by several factors, including the solvent, temperature, and the specific structure of the α,β-unsaturated ketone.
| Entry | α,β-Unsaturated Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzylideneacetone | THF | 10 | 85-95 | 80-90 |
| 2 | 4-Chlorobenzylideneacetone | CH₂Cl₂ | 10 | 80-90 | 85-95 |
| 3 | 4-Methoxybenzylideneacetone | Toluene | 10 | 75-85 | 70-80 |
Table 1. Expected yields and enantiomeric excess for the synthesis of various warfarin derivatives. Data is representative and may vary based on specific reaction conditions.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction time or slightly elevate the temperature.
-
Vary the acid co-catalyst or its loading.
-
-
Low Enantioselectivity:
-
Screen different solvents, as solvent polarity can significantly impact stereochemical outcomes.
-
Lower the reaction temperature.
-
Ensure the purity of the chiral catalyst.
-
Conclusion
The use of (R)-1-phenyl-2-piperidinoethylamine as an organocatalyst provides an effective and environmentally friendly method for the asymmetric synthesis of warfarin and its derivatives.[5] This approach avoids the use of toxic heavy metals and allows for the production of enantiomerically enriched products, which is crucial for the development of safer and more effective anticoagulant drugs.[2] The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore and optimize this valuable synthetic transformation.
References
- Vertex AI Search. (2022). Organocatalyzed Synthesis, DNA Binding and Microbial Studies of Warfarin Analogues.
- Organic & Biomolecular Chemistry (RSC Publishing). Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing).
- Green Chemistry (RSC Publishing). Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing).
- Bentham Science Publishers. (2021). Asymmetric Organocatalyzed Warfarin Synthesis in Aqueous and Nonaqueous Media: A Discussion in the Era of COVID-19 Pandemic | Bentham Science Publishers.
- PubMed. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed.
- ResearchGate.
- MDPI.
- MDPI. (2023). Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin - MDPI.
- Journal of Chemical Education. (2010).
- ResearchGate.
- ResearchGate. Organocatalytic warfarin synthesis from 4-hydroxycoumarin (4-HC) and...
- Maher, J. (2011). Preparation: Warfarin, Molecule of the Month for February 2011.
- Vertex AI Search. (2022). Organocatalyzed Synthesis, DNA Binding and Microbial Studies of Warfarin Analogues.
- University of Bristol. synthesis.
- YouTube. (2012). Synthesis of Warfarin, background and mechachanism of last step - YouTube.
- reposiTUm. (2010).
- New Drug Approvals. (2016). Continuous Flow Stereoselective Synthesis of (S)-Warfarin | New Drug Approvals.
- PMC. Determining the necessity of phenyl ring π-character in warfarin - PMC.
- ResearchGate. Michael reaction of 1 and 2 in different reaction solvent to form warfarin 3 and its derivative 4.
- DR-NTU. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
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- 5. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jcsp.org.pk [jcsp.org.pk]
Application Notes & Protocols: Synthesis of Chiral Amino Ethers via O-Alkylation of (R/S)-1-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of chiral amino ethers, a class of compounds with significant value in pharmaceutical research and development. We detail a robust protocol for the O-alkylation of the chiral amino alcohol, (R/S)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol, utilizing the Williamson ether synthesis. This application note delves into the mechanistic underpinnings of the reaction, provides step-by-step experimental procedures, and outlines methods for purification and characterization. The protocols are designed for researchers, chemists, and drug development professionals seeking to generate these valuable synthons with high fidelity and yield.
Introduction: The Significance of Chiral Amino Ethers
Chiral 1,2-amino ethers are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents.[1] Their defined three-dimensional arrangement is often critical for selective interaction with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.[2][3] The presence of both an ether linkage and a chiral amine center provides a unique combination of hydrogen bonding capability, lipophilicity, and stereochemical control. These features make them indispensable as chiral ligands in asymmetric catalysis, key intermediates for complex natural product synthesis, and core components of therapeutic drugs.[1][4]
The starting material for this protocol, 1-phenyl-2-(piperidin-1-yl)ethan-1-ol, is an ideal precursor. It contains a pre-defined stereocenter at the alcohol-bearing carbon, and the piperidine moiety is itself a highly prevalent fragment in pharmaceuticals, known for conferring favorable pharmacokinetic properties.[5][6] This guide focuses on converting the hydroxyl group of this amino alcohol into a variety of ether functionalities through a reliable and scalable method.
Mechanistic Principle: The Williamson Ether Synthesis
The conversion of an alcohol to an ether is most classically achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process involves two fundamental steps:
-
Deprotonation: The alcohol is treated with a strong base to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group, like a tosylate), displacing the halide and forming the new carbon-oxygen bond of the ether.
For this specific transformation, the choice of base is critical. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base. It efficiently deprotonates the alcohol to form the corresponding sodium alkoxide and hydrogen gas as the only byproduct.[9] The alkoxide is a significantly stronger nucleophile than the tertiary amine present in the starting material, ensuring chemoselective O-alkylation over undesired N-quaternization.[10]
Experimental Protocol
This protocol describes a general procedure for the O-alkylation of (R)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol with methyl iodide as an example electrophile. The quantities can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Notes |
| (R)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol | C₁₃H₁₉NO | 205.30 | 4.87 | 1.0 | 1.0 g | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7.30 | 1.5 | 292 mg | Strong base, moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 30 mL | Anhydrous solvent |
| Methyl Iodide | CH₃I | 141.94 | 7.30 | 1.5 | 0.45 mL | Alkylating agent |
Equipment
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Workflow Diagram
Step-by-Step Procedure
Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Preparation: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a stream of nitrogen or argon.
-
Base Suspension: In the flask, suspend sodium hydride (292 mg, 7.30 mmol, 1.5 eq) in anhydrous THF (15 mL).
-
Deprotonation: In a separate vial, dissolve the (R)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol (1.0 g, 4.87 mmol, 1.0 eq) in anhydrous THF (15 mL). Cool the NaH suspension to 0 °C using an ice-water bath. Using a syringe, add the amino alcohol solution dropwise to the NaH suspension over 15 minutes. A slow evolution of gas (H₂) should be observed.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the alkoxide.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (0.45 mL, 7.30 mmol, 1.5 eq) dropwise to the reaction mixture.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 95:5 Dichloromethane/Methanol). The product spot should be less polar than the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by adding deionized water dropwise (approx. 5 mL) to destroy any unreacted NaH.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by silica gel column chromatography. The eluent system will depend on the specific ether synthesized but can be optimized starting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Characterization
The identity and purity of the final chiral amino ether should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and incorporation of the new alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric excess (% ee) and confirm that no racemization occurred during the reaction.
Expected Results and Troubleshooting
| Alkylating Agent | Product Structure | Expected Yield | Notes |
| Methyl Iodide | R-OCH₃ | 70-85% | A straightforward and typically high-yielding reaction. |
| Ethyl Bromide | R-OCH₂CH₃ | 65-80% | Slightly slower than methylation; may require longer reaction times. |
| Benzyl Bromide | R-OCH₂Ph | 75-90% | Highly reactive electrophile; reaction is usually fast and clean. |
-
Low Yield: May result from incomplete deprotonation (due to wet solvent/reagents or insufficient NaH) or steric hindrance if using a bulky alkyl halide. Ensure all reagents and solvents are scrupulously dry.[11]
-
Side Products: If using secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (SN2), leading to alkene byproducts. This protocol is most effective for primary and methyl halides.[7][8]
Conclusion
The Williamson ether synthesis provides a powerful and versatile method for the O-alkylation of chiral amino alcohols like 1-phenyl-2-(piperidin-1-yl)ethan-1-ol. This protocol offers a reliable pathway to synthesize valuable chiral amino ethers, which are crucial building blocks in drug discovery and asymmetric synthesis. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce these target molecules with high yield and stereochemical integrity.
References
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]
-
DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. Available at: [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Method for producing O-alkylated cyclic aminoalcohols.Google Patents.
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
-
Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]
-
1-Phenyl-2-piperidin-1-ylethanol. PubChem. Available at: [Link]
-
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Asymmetric Synthesis. SlidePlayer. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. quora.com [quora.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (1R)-1-phenyl-2-piperidin-1-ylethanamine
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals utilizing (1R)-1-phenyl-2-piperidin-1-ylethanamine in asymmetric synthesis. This guide provides in-depth troubleshooting strategies and practical protocols designed to help you diagnose and resolve challenges related to enantiomeric excess (e.e.), ensuring the stereochemical integrity of your synthetic routes.
Introduction to this compound
This compound belongs to the class of C₁-symmetric diamines, which are powerful chiral ligands and organocatalysts in asymmetric synthesis. Its structure incorporates the robust (R)-1-phenylethylamine motif, a well-established and privileged chiral controller.[1][2] The diamine structure allows it to form stable chelate complexes with various metal centers (e.g., Zn, Cu, Rh, Ir), creating a defined chiral environment that directs the stereochemical outcome of a reaction.[3][4] It is frequently employed in reactions such as the enantioselective addition of organometallic reagents to carbonyls, asymmetric hydrogenations, and cycloadditions.[5][6][7]
This guide will address the most common issues encountered when using this ligand, with a primary focus on systematically improving low or inconsistent enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
This section is structured in a question-and-answer format to directly address the most frequent challenges observed in the laboratory.
Q1: I'm observing low enantiomeric excess in my reaction. What are the most common causes?
A1: Low enantiomeric excess (e.e.) is a common challenge that can stem from multiple factors.[1] A systematic investigation is the most effective approach. The primary areas to examine are reaction conditions, reagent purity, and the potential for a competing background reaction.[8][9]
Key Factors Influencing Enantioselectivity:
-
Reaction Temperature: Often the most critical parameter. Higher temperatures can decrease the energy difference between diastereomeric transition states, leading to lower e.e.[9][10]
-
Solvent Choice: The solvent significantly influences the conformation and solvation of the catalyst-substrate complex, which is pivotal for stereodifferentiation.[10][11]
-
Reagent & Catalyst Purity: Impurities in substrates, reagents, or the chiral ligand itself can poison the catalyst or promote side reactions.[9][10] The enantiopurity of the this compound is paramount.
-
Racemic Background Reaction: A non-catalyzed, racemic version of the reaction may occur simultaneously with the desired asymmetric transformation, eroding the overall e.e.[8] This is often more pronounced at higher temperatures.
-
Catalyst Loading & Stoichiometry: Both excessive and insufficient amounts of the catalyst or ligand can negatively impact enantioselectivity.
Below is a logical workflow to systematically troubleshoot the issue.
Q2: How significantly does temperature impact enantioselectivity, and how should I optimize it?
A2: Temperature has a profound effect on enantioselectivity.[10] Generally, lower reaction temperatures lead to higher enantiomeric excess.[12] This is because the enantioselectivity of a reaction is governed by the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this difference is more pronounced at lower temperatures, thus favoring the formation of one enantiomer over the other.
However, in some rare cases, an unusual increase in enantioselectivity with temperature has been observed, often due to a change in the rate-determining step or complex solvation effects.[13][14] Therefore, a systematic screening is essential.
Data Presentation: Effect of Temperature on e.e. for a Model Reaction
The following table illustrates a typical trend observed during the optimization of the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral ligand.
| Entry | Temperature (°C) | Yield (%) | e.e. (%) (S-enantiomer) | Rationale |
| 1 | 25 (Room Temp) | 95 | 68 | Baseline experiment; fast reaction but poor selectivity due to competing racemic background reaction.[8] |
| 2 | 0 | 92 | 85 | Significant improvement in e.e. with a slight decrease in reaction rate.[15] |
| 3 | -20 | 88 | 94 | Near-optimal e.e.; reaction time may need to be extended. |
| 4 | -78 | 75 | 97 | Highest selectivity, but reaction kinetics may be impractically slow.[16] |
Note: Data is representative and will vary based on the specific substrate and reaction system.
Experimental Protocol: Temperature Screening
-
Setup: Prepare four identical reactions in parallel under a strict inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.[8]
-
Reagent Addition: Charge each flask with the substrate and solvent. Cool each flask to its target temperature (e.g., 25°C, 0°C, -20°C, -78°C) and allow it to equilibrate for 15 minutes.
-
Initiation: In a separate flask, pre-form the catalyst by mixing this compound with the appropriate metal salt (if applicable) in an anhydrous solvent. Add the catalyst solution to each reaction flask simultaneously. Then, add the final reagent (e.g., diethylzinc solution) dropwise.
-
Monitoring: Stir the reactions at their respective temperatures. Monitor the progress of the room temperature reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench & Analysis: Once the reference reaction is complete, quench all four reactions under cold conditions (e.g., with saturated aq. NH₄Cl). Work up each reaction identically. Purify the product and determine the e.e. for each sample by chiral HPLC or GC.
Q3: My enantioselectivity is still low after optimizing the temperature. How do I approach solvent selection?
A3: Solvent choice is critical as it can stabilize the diastereomeric transition states to different extents, thereby altering the energy gap (ΔΔG‡) between them.[11] The ideal solvent provides a rigid and well-organized transition state assembly, maximizing the steric and electronic differentiation that leads to high enantioselectivity.[10]
A solvent screen is a logical next step. There are no universal rules, but general trends can guide your selection:
-
Non-polar Aromatic Solvents (e.g., Toluene, Benzene): Often provide good results by promoting a more compact transition state.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Can coordinate to metal centers, potentially altering the ligand's conformation and subsequent selectivity.[17]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Offer a different polarity profile and can be effective.[15]
-
Non-polar Aliphatic Solvents (e.g., Hexane, Heptane): Can also enforce a rigid transition state due to poor solvation of polar intermediates.
Data Presentation: Solvent Screening for a Model Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
| 1 | Toluene | 2.4 | 92 | 91 |
| 2 | Hexane | 1.9 | 85 | 88 |
| 3 | Dichloromethane (DCM) | 9.1 | 95 | 75 |
| 4 | Tetrahydrofuran (THF) | 7.6 | 98 | 62 |
| 5 | Diethyl Ether | 4.3 | 90 | 82 |
Note: Data is representative for a hypothetical reaction run at 0°C.
The results suggest that for this system, less coordinating, non-polar solvents like toluene give the best selectivity, while more polar and coordinating solvents like THF are detrimental.
Q4: How do I accurately determine the enantiomeric excess of my product?
A4: Accurate determination of e.e. is crucial for any asymmetric synthesis. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10] It is essential to develop a robust analytical method and validate it using a racemic sample of your product to ensure you can resolve the two enantiomer peaks.[18]
Experimental Protocol: General Workflow for e.e. Determination by Chiral HPLC
-
Prepare a Racemic Standard: First, synthesize a small amount of the desired product using a non-chiral method (e.g., by using an achiral base or ligand) to serve as a racemic standard (50:50 mixture of enantiomers). This is critical for confirming peak identity and resolution.
-
Sample Preparation:
-
Take a small aliquot (approx. 1-2 mg) from your crude asymmetric reaction mixture.
-
Pass the aliquot through a small plug of silica gel using a suitable solvent (e.g., 20% ethyl acetate in hexanes) to remove the catalyst and baseline impurities.[8]
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[8]
-
-
Method Development:
-
Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) based on the structure of your product.
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).[8]
-
Inject the racemic standard. If the peaks are not baseline-separated, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and flow rate until separation is achieved.
-
-
Analysis & Quantification:
-
Once a good separation method is established for the racemic sample, inject your chiral sample.
-
Integrate the area of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[19]
-
References
-
Lee, S., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules. [Link]
-
Cruz-Acosta, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Polo, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Zeng, F., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
Zhang, Y., & Xiao, W. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic & Biomolecular Chemistry. [Link]
-
Suginome, M., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ResearchGate. [Link]
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]
-
Unknown. (n.d.). Asymmetric reactions_synthesis. [Link]
-
Koneva, E. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands. The Open Catalysis Journal. [Link]
-
Parada, J., et al. (2009). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. Amanote Research. [Link]
-
Oh, S. H., et al. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters. [Link]
-
Serrano-Becerra, C., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. [Link]
-
Al-Masoudi, N. A., et al. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry. [Link]
-
Mear, S. J., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Tetrahedron: Asymmetry. [Link]
-
Chemistry World. (2019). Stereoselectivity with a twist. [Link]
-
Wang, C., et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
Mlynarski, J., & Paradowska, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
-
ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. [Link]
-
Thomson, R. J., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]
-
O'Garro, N., & Eke, U. B. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Popova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Google Patents. (n.d.). Catalytic asymmetric synthesis of chiral aziridines.
-
Popova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Le, H., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
-
Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. [Link]
-
Martin, S. F., & O'Brien, R. V. (2009). Enantioselective Syntheses of Both Enantiomers of Noranabasamine. NIH Public Access. [Link]
-
Pesciaioli, F., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Publications. [Link]
-
Sharma, O., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05795G [pubs.rsc.org]
- 5. Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands [benthamopenarchives.com]
- 6. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Syntheses of Both Enantiomers of Noranabasamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in 1-phenyl-2-piperidinoethylamine synthesis
Technical Support Center: Synthesis of 1-Phenyl-2-piperidinoethylamine
Executive Summary
The synthesis of 1-phenyl-2-(piperidin-1-yl)ethanamine (often abbreviated as 1-phenyl-2-piperidinoethylamine) presents a classic chemoselectivity challenge.[1] The target molecule contains a primary amine and a tertiary amine on adjacent carbons, a motif common in analgesic scaffolds.
Users typically encounter low yields due to two specific bottlenecks:
-
The "Dark Tar" Effect: Uncontrolled exotherms during the alkylation of phenacyl bromide.
-
The Reductive Trap: Failure of direct reductive amination on
-amino ketones due to dimerization or over-reduction to the alcohol.
This guide moves beyond standard textbook procedures, advocating for the Oxime Intermediate Protocol to bypass the instability of the
Part 1: The Diagnostic Workflow
Before altering your reagents, identify where your mass balance is being lost.[1]
Visual Troubleshooting Matrix
Caption: Diagnostic logic flow for identifying yield loss in diamine synthesis.
Part 2: Module-Specific Troubleshooting
Module A: The Alkylation (Formation of 2-piperidinoacetophenone)
The Reaction: Phenacyl bromide + Piperidine
User Complaint: "My reaction turns into a black sludge immediately, and I can't crystallize the product."
Technical Insight: Phenacyl bromide is a powerful lachrymator and highly electrophilic.[1] Piperidine is a strong base.[1] Mixing them without strict thermal control causes rapid polymerization of the phenacyl bromide and multiple alkylations.
The Fix: The "Cold Toluene" Protocol Do not use ethanol or DMF initially; they promote rapid, uncontrolled substitution.
| Parameter | Standard (Failing) Protocol | Optimized (High Yield) Protocol |
| Solvent | Ethanol or Methanol | Toluene (anhydrous) |
| Temperature | Room Temp or Reflux | -10°C to 0°C (Ice/Salt bath) |
| Base | Excess Piperidine (2.0 eq) | K₂CO₃ (1.2 eq) + Piperidine (1.05 eq) |
| Addition | Rapid pouring | Dropwise over 30 mins |
Q: Why Toluene? A: Piperidinium bromide (the byproduct) is insoluble in toluene.[1] It precipitates out, driving the reaction forward while keeping the product dissolved. This allows for simple filtration workup, avoiding aqueous extraction emulsions [1].[1]
Module B: The Nitrogen Insertion (The Critical Failure Point)
The Reaction: 2-piperidinoacetophenone
User Complaint: "I used Ammonium Acetate and Sodium Cyanoborohydride (reductive amination), but I mostly recovered alcohol or complex mixtures."
Technical Insight:
Direct reductive amination of
The Fix: The Oxime Intermediate Route You must "lock" the nitrogen into place using an oxime before reducing.
Step 1: Oximation
-
Reagents: Hydroxylamine HCl (
) + Sodium Acetate.[1] -
Conditions: Reflux in Ethanol/Water.[1]
-
Yield Target: >85% (Solid precipitate).
-
Why: Oximes are far more stable than the transient imines formed during reductive amination.[1]
Step 2: Oxime Reduction
-
Reagents: Zinc Dust + Ammonium Formate (in Methanol) OR
(in THF). -
Mechanism: The oxime (
) is reduced to the primary amine ( ). -
Advantage: This method prevents the formation of the hydroxyl byproduct.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize yield by isolating the stable oxime intermediate.
Step 1: Synthesis of 2-Piperidinoacetophenone
-
Dissolve Phenacyl Bromide (10 mmol) in dry Toluene (30 mL). Cool to 0°C.[1]
-
Add anhydrous
(12 mmol). -
Add Piperidine (10.5 mmol) dropwise over 20 minutes. Maintain temp <5°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Filter off the white solid (inorganic salts).[1] Evaporate the toluene filtrate.
-
Result: Yellow/Orange oil (Ketone).[1] Proceed immediately to Step 2.
Step 2: Conversion to Oxime
-
Dissolve the crude ketone in Ethanol (20 mL).
-
Add Hydroxylamine HCl (15 mmol) and Sodium Acetate (20 mmol) dissolved in minimal water (5 mL).
-
Reflux for 2 hours.
-
Workup: Cool the mixture. The oxime often precipitates. If not, evaporate ethanol and add water.[1] Filter the solid.[2][3][4]
-
Checkpoint: White to off-white solid.[1] Melting point check recommended.
Step 3: Reduction to 1-Phenyl-2-piperidinoethylamine
Option A (Chemical Reduction - Recommended for Labs without High-Pressure Hydrogenation):
-
Dissolve Oxime (5 mmol) in Methanol (20 mL).
-
Add Ammonium Formate (20 mmol).
-
Add Zinc Dust (10 mmol) in portions (Exothermic!).
-
Stir at room temperature for 1 hour, then reflux for 1 hour.
-
Workup: Filter through Celite to remove Zinc.[1] Evaporate Methanol.[1][4] Basify residue with NaOH (1M) and extract with DCM.[1]
-
Purification: Convert to HCl salt for crystallization or use column chromatography (DCM:MeOH:NH3).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (
Q: Why did I get 1-phenyl-2-piperidinoethanol? A: This is the "Dead End" byproduct. It happens if you attempted direct reductive amination and the reducing agent attacked the ketone before the amine could react. Once the alcohol forms, it cannot be converted to the amine without activating the -OH group (e.g., converting to a mesylate), which adds two extra steps.
Q: The final product is an oil.[4] How do I handle it? A: 1-phenyl-2-piperidinoethylamine is a diamine and is likely an oil as a free base.[1] To store it, convert it to the dihydrochloride salt .[1] Dissolve the oil in dry ether and bubble HCl gas or add HCl in dioxane. The salt is a stable, white hygroscopic solid.[1]
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Application Notes. Link
-
Master Organic Chemistry.[1] (2017).[1][5] Reductive Amination: Mechanism and Troubleshooting. Link
-
Taheri, S., et al. (2012).[1] Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds. Oriental Journal of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Purification methods for (1R)-1-phenyl-2-piperidin-1-ylethanamine intermediates
This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes the specific challenges of purifying a chiral diamine scaffold —specifically the (1R)-1-phenyl-2-piperidin-1-ylethanamine intermediate.[1]
Document ID: TS-PUR-772-R1 Scope: Purification, Chiral Resolution, and Troubleshooting Status: Active[1]
Executive Summary & Molecule Analysis
Target Molecule: (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine Chemical Nature: Chiral 1,2-diamine.[1]
-
Site A (Chiral): Primary benzylic amine (C1).
-
Site B (Achiral): Tertiary piperidine ring (C2).
The Challenge: This molecule presents a unique purification difficulty: it contains two basic nitrogen centers with distinct pKa values. Standard acid-base extractions often fail to separate the product from the excess piperidine reactant because both protonate similarly.[1] Furthermore, the "1R" specification requires strict enantiomeric control, usually necessitating downstream chiral resolution if an asymmetric synthesis (e.g., Ellman's auxiliary) was not used.
Phase I: Achiral Purification (Chemical Purity)
Objective: Remove unreacted piperidine, ketone intermediates, and non-amine impurities before attempting chiral resolution.
Protocol A: The "Differential Salt" Precipitation
Because the target is a diamine, it can form both mono- and dihydrochloride salts. The dihydrochloride is often highly crystalline and insoluble in non-polar solvents, whereas piperidine HCl is more soluble in ethanol/methanol mixtures.
Step-by-Step Workflow:
-
Free Base Isolation:
-
Dissolve crude reaction mixture in MTBE (Methyl tert-butyl ether) or Toluene.[1]
-
Wash with 5% NaHCO₃ (removes acidic impurities).
-
Critical Step: Evaporate solvent and residual piperidine under high vacuum at 60°C. (Piperidine bp: 106°C; it must be stripped physically).
-
-
Salt Formation (Dihydrochloride):
-
Digestion & Filtration:
Data Table: Solubility Profile (HCl Salts)
| Solvent System | Target (Diamine 2HCl) | Impurity (Piperidine HCl) | Impurity (Ketone) |
| Water | Soluble | Soluble | Insoluble |
| Ethanol (Hot) | Soluble | Soluble | Soluble |
| Isopropanol (Cold) | Sparingly Soluble | Soluble | Soluble |
| Acetone | Insoluble | Sparingly Soluble | Soluble |
Technical Insight: The diamine nature allows the formation of a lattice-stable dihydrochloride salt in acetone, which "locks" the molecule out of solution, leaving impurities behind.
Phase II: Chiral Resolution (Optical Purity)
Objective: Isolate the (1R)-enantiomer from a racemic mixture.[1]
The "Half-Quantity" Method (Pope-Peachey) For benzylic amines, Tartaric Acid derivatives are the gold standard.[1] Because this is a diamine, you must control the stoichiometry to avoid protonating the piperidine nitrogen, which would interfere with the chiral recognition of the primary amine.
Reagents:
-
Resolving Agent: (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) or (2R,3R)-Tartaric Acid.[1]
-
Solvent: Methanol/Water (95:[1]5) or Ethanol.
Protocol:
-
Stoichiometry Calculation:
-
Use 0.5 equivalents of the resolving agent relative to the racemic substrate.
-
Theory: The resolving agent will react preferentially with the (1R)-enantiomer to form the less soluble salt, leaving the (1S)-enantiomer as the free base (or soluble salt) in solution.
-
-
Crystallization:
-
Dissolve the free base diamine in boiling Ethanol.
-
Add the resolving agent (dissolved in hot Ethanol) dropwise.
-
Allow to cool slowly to room temperature over 4 hours. Do not disturb.
-
Store at 4°C overnight.
-
-
Recrystallization (The "Upgrade"):
-
Filter the crystals.[2]
-
Take a small sample, free-base it, and check ee% via Chiral HPLC (see Phase 3).
-
If ee < 98%, recrystallize the salt from boiling Methanol.
-
Visualization: Chiral Resolution Decision Tree
Figure 1: Workflow for the optical resolution of the racemic intermediate using the Pope-Peachey method.
Phase III: Troubleshooting & FAQs
Q1: The product is oiling out instead of crystallizing during resolution. What is wrong?
Diagnosis: This is a common issue with diamines.[1] It usually indicates one of two things:
-
Solvent Polarity Mismatch: The solvent is too polar (too much water).
-
Impurity Interference: Residual piperidine is disrupting the crystal lattice.[1] Fix:
-
Seed Crystals: If you have any pure crystal from a previous batch, add it at the cloud point.
-
Switch Solvent: Change from Ethanol to Isopropanol/Acetonitrile (9:1) . Acetonitrile often sharpens the crystallization of amine salts.
-
Dry the Feed: Ensure the starting material is absolutely dry. Water acts as a plasticizer preventing lattice formation.[1]
Q2: My chiral HPLC shows a "shoulder" peak. Is this the enantiomer?
Diagnosis: Likely not.[1] In diamines, the "shoulder" is often the regioisomer or a rotamer if the piperidine ring is bulky. Verification:
-
Run the HPLC at a higher temperature (40°C). If the peaks merge, it is a rotamer.
-
If the peaks remain distinct, it is likely the enantiomer. Recommended Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1] Note: Diethylamine is mandatory to suppress tailing of the basic nitrogens.
Q3: How do I remove the resolving agent (Tartaric acid) after purification?
Protocol:
-
Suspend the salt in Water/DCM (1:1).
-
Add 2M NaOH until pH > 12.
-
The amine will migrate to the DCM layer; the tartrate (as disodium salt) stays in the water.
-
Separate and wash the DCM layer 3x with water to ensure all tartrate is removed.
Advanced Visualization: Impurity Scavenging Pathway
This diagram illustrates how to chemically separate the primary amine product from tertiary amine impurities (unreacted piperidine) using a Schiff-base scavenger method if crystallization fails.
Figure 2: Chemical scavenging strategy using Schiff-base formation to separate primary amine product from non-reactive tertiary amine impurities.[1]
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Retrieved from
-
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for resolving agents like Tartaric Acid).
- Saigo, K., et al. (1996). "Optical Resolution of alpha-Methylbenzylamine and its Derivatives by Preferential Crystallization." Bulletin of the Chemical Society of Japan.
-
PubChem. (2025).[1] Compound Summary: 1-phenyl-2-(piperidin-1-yl)ethan-1-amine.[1][5][6] Retrieved from
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Section on Resolution of Racemic Amines).[2][4][7]
Disclaimer: This guide is for research and development purposes only. The user is responsible for compliance with all local regulations regarding the synthesis and handling of psychoactive scaffolds.
Sources
- 1. 2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [chemicalnote.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride - C13H22Cl2N2 | CSSB00134615451 [chem-space.com]
- 6. PubChemLite - 1-phenyl-2-(piperidin-1-yl)ethan-1-amine (C13H20N2) [pubchemlite.lcsb.uni.lu]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Recovery of Polymer-Supported Phenyl-Piperidinoethylamine
Welcome to the technical support center for our polymer-supported phenyl-piperidinoethylamine catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst recovery and reuse. As a heterogeneous catalyst, the principal advantage of this system lies in its recyclability, which is crucial for sustainable and cost-effective synthesis.[1][2] This document moves beyond simple protocols to explain the underlying principles governing catalyst performance and recovery, ensuring you can troubleshoot effectively and maintain catalyst integrity over multiple cycles.
Section 1: Understanding Your Catalyst's Lifecycle
A polymer-supported catalyst's journey from fresh to recycled is a cycle that can be optimized at every stage. Understanding the physical and chemical changes that can occur is the first step to preventing common recovery failures.
The typical workflow involves the reaction, separation of the catalyst from the reaction mixture, washing to remove residual products and reagents, drying, and finally, reuse. Each step presents unique challenges that can impact catalyst activity and overall yield.
Caption: General workflow for the use, recovery, and reuse of a polymer-supported catalyst.
Section 2: Troubleshooting Common Recovery Issues
This section addresses the most frequently encountered problems during the recovery of polymer-supported catalysts. The question-and-answer format is designed to help you quickly identify and solve specific experimental issues.
Q1: My catalyst recovery yield is low. What are the common causes and how can I fix this?
A1: Low recovery yield is typically due to either mechanical loss or unintended solubilization of the polymer support.
-
Mechanical Loss:
-
Cause: The most common reason for mechanical loss is the fragmentation of the polymer beads (fines) during vigorous stirring, which then pass through the filter. Polystyrene-based supports can be brittle, especially after multiple reaction cycles.[3]
-
Solution:
-
Modify Agitation: Switch from magnetic stirring, which can crush the beads against the flask wall, to overhead mechanical stirring with a paddle designed for gentle agitation of slurries.
-
Improve Filtration: Use a finer porosity fritted glass filter (e.g., porosity 4 or 5). Alternatively, layering a pad of Celite® or diatomaceous earth over a standard frit can help trap fine particles.[4]
-
Centrifugation: For very fine particles, centrifugation followed by careful decantation of the supernatant can be more effective than filtration.
-
-
-
Polymer Solubilization:
-
Cause: While the cross-linked polystyrene backbone is designed to be insoluble, certain reaction solvents or conditions can cause partial swelling and dissolution, especially if the cross-linking is low or has degraded.[4]
-
Solution:
-
Solvent Selection: Review your reaction solvent. Highly polar aprotic solvents can excessively swell the polymer. If possible, switch to a solvent in which the polymer has minimal solubility.
-
Anti-Solvent Precipitation: After the reaction, add an "anti-solvent" (a solvent in which the polymer is completely insoluble, like heptane or methanol) to precipitate any partially dissolved polymer before filtration.[4]
-
-
Q2: I'm observing a significant drop in catalytic activity after the first cycle. What's happening?
A2: A drop in activity points to catalyst deactivation or fouling. The key is to determine whether the active sites are being poisoned, blocked, or if the catalyst itself is leaching from the support.
-
Catalyst Fouling (Pore Blockage):
-
Cause: Non-soluble byproducts, unreacted starting materials, or product can precipitate within the polymer matrix, blocking the active piperidinoethylamine sites.
-
Solution: Implement a Rigorous Washing Protocol. A simple rinse is often insufficient.[1] A multi-step washing procedure using a sequence of solvents with varying polarities is crucial. See the detailed protocol in Section 4. A Soxhlet extraction with an appropriate solvent (e.g., THF or Dichloromethane) can be highly effective for stubborn fouling.
-
-
Leaching of Active Sites:
-
Cause: The bond anchoring the phenyl-piperidinoethylamine to the polymer support can be cleaved under harsh reaction conditions (e.g., strong acids/bases, high temperatures). For metal-based catalysts that might be used in conjunction, leaching of the metal is a common issue.[2][5]
-
Solution:
-
Analyze the Filtrate: Use analytical techniques like ICP-MS or ICP-OES on the reaction filtrate to quantify the amount of any leached metal species if your catalyst is part of a complex.[6][7] For the organic moiety, LC-MS can sometimes detect the cleaved fragment.
-
Milder Conditions: Evaluate if reaction temperatures can be lowered or if less aggressive reagents can be used. The stability of the covalent anchor is paramount.[1]
-
-
-
Chemical Poisoning:
-
Cause: Certain functional groups (e.g., thiols, phosphines) or trace impurities in reagents or solvents can irreversibly bind to the catalyst's active sites. Triethylamine, often used as a base, has been shown to cause leaching in some polymer-supported systems.[5]
-
Solution: Purify all reagents and use high-purity, dry solvents. If a specific reagent is suspected, screen for alternatives.
-
Caption: Decision tree for troubleshooting common catalyst recovery and activity issues.
Section 3: FAQs on Catalyst Handling and Characterization
Q3: What is the best way to wash the recovered catalyst?
A3: A sequential solvent wash is most effective. The goal is to first swell the polymer to release trapped molecules and then wash with solvents of decreasing polarity to remove all impurities. A typical sequence for a polystyrene-supported catalyst is:
-
Tetrahydrofuran (THF) or Dichloromethane (DCM): To swell the polymer and dissolve a wide range of organic molecules.
-
Methanol (MeOH): To wash out more polar impurities.
-
Water (if compatible): For washing out salts.[8]
-
Methanol (MeOH): To remove water.
-
Diethyl Ether or Hexane: A final non-polar wash to displace methanol and facilitate drying.
Q4: How should I dry the catalyst and how do I know it's dry?
A4: The catalyst should be dried under high vacuum at a temperature well below the polymer's glass transition temperature (typically 40-60 °C for polystyrene).[3] Overheating can cause the polymer beads to fuse or degrade. The catalyst is considered dry when its weight is constant over a set period (e.g., 1-2 hours) under vacuum. Proper drying is critical as residual solvent can interfere with the subsequent reaction.[1]
Q5: The catalyst beads have turned into a sticky, gummy mess. What happened?
A5: This indicates a significant loss of structural integrity, often due to a combination of factors:
-
Incompatible Solvent: Using a solvent that excessively swells or partially dissolves the polymer without sufficient cross-linking.[4]
-
High Temperature: Exceeding the thermal stability limit of the polystyrene support.
-
Chemical Attack: A reagent may be reacting with and degrading the polymer backbone itself. Polystyrene is generally inert but can be susceptible to strong oxidizing agents or certain Lewis acids.[9][10]
To resolve this, you may need to add an anti-solvent like heptane to try and precipitate the polymer into a filterable solid.[4] Adding a solid support like Celite during this process can sometimes help by providing a surface for the gummy polymer to adsorb onto, making filtration easier.[4]
Q6: How can I confirm the catalyst is still good after several cycles?
A6: Visual inspection is the first step (checking for color change or fragmentation). However, for a quantitative assessment, several analytical techniques are recommended:
-
FTIR Spectroscopy: To confirm the presence of the key functional groups of the phenyl-piperidinoethylamine ligand.[6][7]
-
Scanning Electron Microscopy (SEM): To visually inspect the morphology and physical integrity of the polymer beads.[6][7]
-
Elemental Analysis (CHN or XRF): To determine if the loading of the active amine component has decreased over time, which would indicate leaching.[6][7]
Section 4: Key Experimental Protocols
Protocol 1: Standard Catalyst Recovery and Washing
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. If the mixture is thick, dilute it with the primary reaction solvent to ensure free movement of the catalyst beads.
-
Filtration: Set up a Büchner funnel with a fritted glass disc (Porosity 4). If fines are suspected, add a 1 cm layer of Celite® over the frit. Transfer the reaction slurry to the funnel and apply gentle vacuum to separate the catalyst from the product solution.
-
Sequential Solvent Wash: With the catalyst still in the funnel, perform the following washes. For each wash, add enough solvent to form a slurry, gently stir with a spatula (do not grind), and then apply vacuum to pull the solvent through.
-
Wash 1: Tetrahydrofuran (3 x 20 mL per gram of catalyst)
-
Wash 2: Methanol (3 x 20 mL per gram of catalyst)
-
Wash 3: Deionized Water (2 x 20 mL per gram of catalyst) if salts were present
-
Wash 4: Methanol (3 x 20 mL per gram of catalyst)
-
Wash 5: Diethyl Ether (2 x 20 mL per gram of catalyst)
-
-
Initial Drying: After the final wash, pull air through the catalyst cake for 15-20 minutes to remove the bulk of the ether.
-
Final Drying: Transfer the catalyst to a suitable flask and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Protocol 2: Data Summary for Solvent Selection
The choice of washing solvent is critical. The table below provides a guide for selecting solvents based on their purpose and compatibility with polystyrene-based supports.
| Solvent | Primary Purpose | Swelling Effect on Polystyrene | Notes |
| THF, DCM, Toluene | Swelling polymer, dissolving non-polar to moderately polar organics | High | Excellent for initial washes to open pores and remove products/reagents. |
| Methanol, Ethanol | Dissolving polar organics and salts | Low to Moderate | Good for removing polar byproducts and displacing water. |
| Water | Dissolving inorganic salts | Very Low | Use only if necessary to remove salts; must be thoroughly removed afterward. |
| Hexane, Heptane | Displacing polar solvents, final rinse | Negligible | Excellent for final washes to facilitate rapid drying. Also used as an "anti-solvent".[4] |
| Acetone, Acetonitrile | Dissolving polar organics | Moderate | Can be effective but may not swell the polymer as well as THF/DCM. |
References
- Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. (2025).
-
An Overview of Polymer-Supported Catalysts for Wastewater Treatment through Light-Driven Processes. (2022). MDPI. Available at: [Link]
-
Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones. (2019). RSC Publishing. Available at: [Link]
-
Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. (2025). MDPI. Available at: [Link]
-
Removal of polymer supported catalyst from organic phase. (2023). Reddit. Available at: [Link]
-
Rational approach to polymer-supported catalysts: synergy between catalytic reaction mechanism and polymer design. (2008). PubMed. Available at: [Link]
-
Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. (2025). MDPI. Available at: [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). PMC. Available at: [Link]
-
Biodegradation of polystyrene and its mechanisms driven by a customized lignin-degrading microbial consortium and degrading bacteria. (2025). PubMed. Available at: [Link]
-
Best Practices for Effective Polymer Drying. (n.d.). Novatec. Available at: [Link]
-
The Role of Catalysts in Waste Polymer Upcycling: Recent Developments and Future Trends. (2025). ResearchGate. Available at: [Link]
- Process for purification and drying of polymer hydrogels. (n.d.). Google Patents.
-
Polyolefins Sustainability: Analytical Methods for Understanding Recycled Materials. (n.d.). Polymer Char. Available at: [Link]
-
Review on Identification, Recycling and Degradation of Polystyrene. (2025). IJRASET. Available at: [Link]
-
Current Advances and Challenges in Chemical Recycling of Polymeric Materials. (2023). Available at: [Link]
-
Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. (2025). ResearchGate. Available at: [Link]
-
Cascade degradation and upcycling of polystyrene waste to high-value chemicals. (2022). PNAS. Available at: [Link]
-
Thermal and Catalytic Recycling of Plastics from Waste Electrical and Electronic Equipment—Challenges and Perspectives. (2024). MDPI. Available at: [Link]
-
Degradation of polystyrene plastics by alkane monooxygenase and alcohol dehydrogenase. (2024). Global NEST Journal. Available at: [Link]
-
Shock Wave-Induced Degradation of Polyethylene and Polystyrene: A Reactive Molecular Dynamics Study on Nanoplastic Transformation in Aqueous Environments. (2025). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01472A [pubs.rsc.org]
- 3. Review on Identification, Recycling and Degradation of Polystyrene [ijraset.com]
- 4. reddit.com [reddit.com]
- 5. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US6600011B2 - Process for purification and drying of polymer hydrogels - Google Patents [patents.google.com]
- 9. preprints.org [preprints.org]
- 10. pnas.org [pnas.org]
Technical Support Center: Purity Optimization for 1-Phenyl-2-(1-piperidinyl)ethanamine
Topic: Resolving Impurities in Vicinal Diamine Production Document ID: TSC-2024-VDA-09 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Researchers[1][2]
Introduction: The Purity Paradox
You are likely synthesizing 1-phenyl-2-(1-piperidinyl)ethanamine (an unsymmetrical vicinal diamine) as a ligand for organometallic catalysis or a scaffold for CNS-active pharmaceutical candidates.[2]
The synthesis of this molecule—typically via the Aminoketone Route (reductive amination of
This guide moves beyond generic protocols to address the molecular competition occurring in your flask: the race between imine formation (your product) and direct ketone reduction (your main impurity).
Module 1: The Synthesis & Impurity Landscape
To troubleshoot, we must first map the genesis of every molecule in your crude mixture.[1] The primary route involves reacting
The "Hidden" Competition
The critical failure point is Step 2 (Reductive Amination) .
-
Target Reaction: The aminoketone reacts with ammonium acetate (
) to form an Imine , which is then reduced to the Diamine (Product). -
Parasitic Reaction: The reducing agent (
or ) attacks the ketone before the imine forms, creating an Amino-Alcohol (Impurity A).
Visualizing the Pathway (Graphviz)
Figure 1: The genesis of impurities. Note that Impurity A (Amino-Alcohol) is the result of kinetic competition during the reduction step.[2]
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations from your lab bench.
Q1: "My product is a yellow oil that refuses to crystallize, even though the literature says it's a solid."
Diagnosis: You likely have Impurity A (The Amino-Alcohol) contamination.[2]
-
The Science: The target diamine is a solid (often low-melting), but the amino-alcohol (1-phenyl-2-(1-piperidinyl)ethanol) is often a viscous oil.[2] Even 5-10% contamination prevents the crystal lattice of the diamine from forming (eutectic depression).[2]
-
Immediate Test (Self-Validating): Perform a TLC with Ninhydrin stain .[2]
-
Product: Will stain Purple/Blue (Primary amine).
-
Impurity A: Will NOT stain or stain very faintly yellow (Tertiary amine).
-
If you see a large non-staining spot under UV that corresponds to the oil, your reduction was too aggressive.[1]
-
Q2: "I performed an acid-base extraction, but the impurities followed the product."
Diagnosis: You are relying on pKa differences that don't exist.
-
The Data:
Compound Functional Group Approx pKa (Conj. Acid) Extraction Behavior | Product | Primary Amine (
) | ~10.0 | Protonates at pH < 10 | | Product | Piperidine ( ) | ~9.5 | Protonates at pH < 9 | | Impurity A | Piperidine ( ) | ~9.5 | Protonates at pH < 9 |[2][3][4][5] -
The Problem: Both the product and the alcohol impurity are basic.[2] Standard extraction (Acidify
Wash Basify Extract) pulls both into the organic layer. -
The Fix: You must switch from Chemical Separation (Extraction) to Physical Separation (Salt Crystallization). See Module 3.
Q3: "My yield is low, and I see a heavy spot near the baseline on TLC."
Diagnosis: Impurity B (Dimerization) or Polymerization .
-
Cause: If the concentration of the intermediate imine is too high relative to the reducing agent, or if the reaction is starved of ammonia source, the newly formed primary amine (your product) reacts with unreacted aminoketone.
-
Correction:
-
Increase Ammonium Acetate to 10 equivalents .
-
Run the reaction more dilute (0.1 M).
-
Step-wise addition: Allow the ketone and ammonium acetate to stir for 1-2 hours before adding the reducing agent (e.g.,
). This ensures the equilibrium favors the imine before reduction begins.[2]
-
Module 3: The "Double Salt" Purification Protocol
This is the gold standard for separating vicinal diamines from amino-alcohols.[2] It relies on the fact that your product can accept two protons (forming a dihydrochloride), while the impurity can only accept one .
The Protocol
Step 1: Crude Isolation
-
Perform standard workup to obtain the crude "yellow oil" free base.
-
Dissolve crude oil in dry Diethyl Ether or MTBE (10 mL per gram).
Step 2: The "Self-Validating" Salt Formation
-
Cool the solution to 0°C.
-
Dropwise add 2.5 equivalents of 4M HCl in Dioxane (or bubbling dry HCl gas).
-
Observation: A white precipitate will form immediately.[2]
-
-
Critical Step: Add Absolute Ethanol dropwise with heating until the solid just dissolves (or until the "gummy" solid turns into a dispersed powder).
-
Allow to cool slowly to room temperature, then to -20°C.
Step 3: Filtration & Logic
-
The Precipitate: This is your Target Diamine Dihydrochloride (
). It crystallizes well because the highly polar ionic lattice is insoluble in ether.[2] -
The Filtrate (Mother Liquor): This contains Impurity A Hydrochloride (
). The mono-salt is significantly more soluble in the ethanol/ether mix due to the lipophilic phenyl/piperidine ratio and lack of a second charged site.[2]
Validation Flowchart (Graphviz)
Figure 2: The "Double Salt" purification logic.[2] The difference in charge density (Dication vs Monocation) drives the separation.
Module 4: Analytical Markers
Use these markers to confirm you have successfully removed the impurities.
1H NMR (Chloroform-d)
-
The "Methine" Diagnostic: Look at the proton attached to the chiral center (
).[2]
Mass Spectrometry (LC-MS)
-
Product:
(approx). -
Impurity A:
(approx). -
Note: The mass difference is only 1 unit (NH2 vs OH). High-resolution MS is preferred, but the Isotope Pattern can also help distinguish them.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link
-
Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis – Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753–819.[1] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Beshore, D. C., & Dinsmore, C. J. (2002).[1][6] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters, 4(7), 1201-1204.[1] (Relevant for piperidine/amine reductive amination conditions). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US2348683A - Separation of di-isopropyl amine from isopropyl alcohol - Google Patents [patents.google.com]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors [mdpi.com]
- 6. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Technical Support Center: Crystallization & Solvent Selection for (1R)-1-phenyl-2-piperidin-1-ylethanamine
Case ID: CRY-SOLV-774 Subject: Solvent Selection & Process Optimization for Chiral Diamine Isolation Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary & Triage
(1R)-1-phenyl-2-piperidin-1-ylethanamine is a lipophilic 1,2-diamine containing both a primary benzylic amine and a tertiary piperidine nitrogen.[1] This structural motif presents unique challenges:
-
High Basicity: The compound can form both mono- and di-salts, complicating stoichiometry.[1]
-
Oiling Out: The flexible ethyl linker and lipophilic piperidine ring make the free base and certain salts prone to Liquid-Liquid Phase Separation (LLPS) rather than crystallization.
-
Chiral Stability: As a benzylic amine, the chiral center is susceptible to racemization under harsh basic/thermal conditions.
Quick-Reference Solvent Compatibility Matrix
Based on polarity indices and dielectric constants suitable for 1,2-diamine salts.
| Process Step | Recommended Solvent System | Secondary Option | Avoid |
| Chiral Resolution | Ethanol (95% or Anhydrous) | Methanol/Acetonitrile (9:[1]1) | Pure Water (Hydrolysis risk/Solubility too high) |
| Salt Formation (HCl) | Isopropanol (IPA) | Ethyl Acetate/Ethanol (3:[1]1) | Dichloromethane (DCM) (Solvate trapping) |
| Recrystallization | IPA/Water (90:10 v/v) | Acetone (for mono-salts) | Toluene (Poor solubility for salts) |
| Free Base Isolation | MTBE or Toluene | Heptane/EtOAc | Alcohols (Product too soluble) |
Technical Deep Dive: The "Oiling Out" Phenomenon
User Query: "My solution turns cloudy and forms a sticky gum at the bottom instead of crystals. Why?"
Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation) .[1][2] This occurs when the metastable limit of the "oil" phase is reached before the nucleation limit of the crystal phase. For this compound salts, this is often driven by high supersaturation and the presence of the lipophilic piperidine ring which disrupts water structuring.
Troubleshooting Workflow (Graphviz)
Caption: Decision tree for diagnosing and resolving oiling out (LLPS) during amine salt crystallization.
Standard Operating Protocols (SOPs)
Protocol A: Chiral Resolution Screening
Objective: Isolate the (1R)-enantiomer from a racemic mixture. Mechanism: Formation of diastereomeric salts using acidic resolving agents.
Reagents:
-
Racemic 1-phenyl-2-piperidin-1-ylethanamine.
-
Resolving Agents: Di-benzoyl-L-tartaric acid (L-DBTA) (Primary recommendation) or (S)-Mandelic Acid.[1]
-
Solvent: Ethanol (Absolute).[1]
Step-by-Step:
-
Stoichiometry Calculation: Determine the molar amount of the diamine. Use 0.5 equivalents of L-DBTA if targeting a 2:1 (amine:acid) salt, or 1.0 equivalent for a 1:1 salt.[1] Note: 1:1 salts often crystallize better for this class.[1]
-
Dissolution: Dissolve the amine in Ethanol (5 mL/g) at 50°C.
-
Addition: Dissolve the resolving agent in warm Ethanol (3 mL/g) and add dropwise to the amine solution.
-
Nucleation: Stir at 50°C for 30 mins. If solution remains clear, cool to 40°C and seed with pure (1R)-salt if available.
-
Crystallization: Cool to 20°C at a rate of 5°C/hour.
-
Critical Checkpoint: If oil appears, reheat to dissolve and add 5% v/v Water or Methanol to increase solubility of the oil phase.
-
-
Harvest: Filter the solids. Wash with cold Ethanol.
-
Analysis: Check Enantiomeric Excess (ee) via Chiral HPLC.
Protocol B: Recrystallization of the HCl Salt
Objective: Purify the final (1R)-hydrochloride salt.
Step-by-Step:
-
Solvent Prep: Prepare a mixture of Isopropanol (IPA) and Water (95:5) .
-
Saturation: Suspend the crude salt in the solvent (10 mL/g). Heat to reflux (approx. 80-82°C).[1]
-
Clarification: If the solution is not clear at reflux, add water dropwise until dissolution is complete. Do not exceed 15% water content.[1]
-
Cooling: Stop heating. Allow the vessel to cool to room temperature naturally (slow cooling).
-
Antisolvent (Optional): If yield is low (<50%) after reaching 20°C, add Acetone or MTBE dropwise to induce further precipitation.[1]
-
Isolation: Filter and dry under vacuum at 45°C. Caution: Avoid higher temps to prevent discoloration.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my yield low when using Ethanol/Water? A: Benzylic amine salts are often highly soluble in water. If your water ratio exceeds 10-15%, the salt may remain in the mother liquor. Try switching to pure IPA or Ethanol/Ethyl Acetate to drive precipitation.[1]
Q2: Can I use Acetone as a primary solvent? A: Use caution. Primary amines can react with ketones (Acetone) to form imines (Schiff bases) under acidic/warm conditions.[1] While salts are generally stable, it is safer to use Acetone only as an antisolvent at low temperatures or avoid it in favor of Esters (Ethyl Acetate/Isopropyl Acetate).
Q3: The product is colored (yellow/brown). How do I remove this? A: Benzylic amines oxidize easily.[1]
-
Perform a charcoal treatment (Activated Carbon) in hot Ethanol before crystallization.[1]
-
Ensure your drying oven is nitrogen-purged to prevent oxidation during the drying step.[1]
Q4: Which salt form is best for bioavailability/stability? A: Generally, the Dihydrochloride (2HCl) or Monohydrochloride (HCl) are preferred for pharmaceutical applications due to stability. However, for the resolution step (separation of isomers), Tartrates or Mandelates are superior because they form larger, more distinct crystal lattices than chlorides.
References & Authority
-
BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. (2025).[1][3][4][5][6][7][8] Retrieved from
-
Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention Strategies. Retrieved from
-
PubChem Compound Summary. 1-Phenyl-2-piperidin-1-ylethanol (Analogous Structure Data). National Center for Biotechnology Information.[1] Retrieved from
-
European Patent EP1341762A1. Process for resolving racemic mixtures of piperidine derivatives.[1] (Cited for use of Di-benzoyl-L-tartaric acid in similar resolutions).[1][9] Retrieved from
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. (2020).[1][10] (Context for benzylic amine resolution). Retrieved from
Disclaimer: This guide is for research and development purposes only. Users must verify all protocols with their specific safety data sheets (SDS) and local regulations regarding chemical handling.
Sources
- 1. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione | C13H15NO2 | CID 10965965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (1R)-1-phenyl-2-piperidin-1-ylethanamine: A Comparative Analysis
This guide provides an in-depth analysis of the ¹H NMR spectrum of the chiral amine (1R)-1-phenyl-2-piperidin-1-ylethanamine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It delves into the rationale behind the analytical choices, offers a detailed protocol for spectral acquisition, and presents a comparative assessment against other critical analytical techniques. Our objective is to equip you with the expertise to not only interpret complex spectra but also to design robust, self-validating analytical workflows for comprehensive molecular characterization.
The Analytical Challenge: Characterizing a Chiral Amine
This compound is a chiral molecule featuring a stereocenter that dictates its three-dimensional arrangement and, consequently, its biological activity. In pharmaceutical development, the precise determination of a molecule's structure and its enantiomeric purity is not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most powerful tool for elucidating the molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative stereochemistry of protons within a molecule.
This guide will first provide a comprehensive breakdown of the ¹H NMR spectrum of our target compound. Subsequently, we will compare the insights gained from ¹H NMR with those from complementary techniques, including ¹³C NMR, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), to build a holistic analytical strategy.
In-Depth Analysis of the ¹H NMR Spectrum
The structural complexity of this compound, with its aromatic ring, piperidine moiety, and chiral center, gives rise to a nuanced ¹H NMR spectrum. The presence of the stereocenter renders the adjacent methylene protons (H-2a and H-2b) and several piperidine protons diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings.
Predicted ¹H NMR Spectral Features
Based on established chemical shift principles and data from analogous structures, we can predict the following spectral characteristics in a solvent like deuterated chloroform (CDCl₃):
-
Phenyl Protons (H-Ar): These five protons will appear in the aromatic region, typically between δ 7.20-7.40 ppm . Due to free rotation around the C-C bond, they may appear as a complex multiplet.
-
Methine Proton (H-1): This proton is attached to the chiral carbon, which is bonded to both the phenyl group and a nitrogen atom. This environment will shift its signal downfield, expected around δ 3.80-4.00 ppm . It will be split by the two adjacent diastereotopic methylene protons (H-2a and H-2b), resulting in a doublet of doublets (dd).
-
Methylene Protons (H-2a, H-2b): These protons are adjacent to the chiral center and the piperidine nitrogen. Their diastereotopicity leads to separate signals. We can predict them to appear as two distinct multiplets in the range of δ 2.50-2.80 ppm . Each will be a doublet of doublets, coupled to H-1 and to each other (geminal coupling).
-
Piperidine Protons (H-pip): The ten protons of the piperidine ring will produce complex signals, typically between δ 1.40-2.60 ppm . The protons on the carbons adjacent to the nitrogen (equatorial and axial) will be the most downfield within this range.
-
Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent, but can be expected in the range of δ 1.50-2.50 ppm . This signal often disappears upon shaking the sample with D₂O, a useful technique for its confirmation.
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
This protocol outlines the acquisition of a high-quality ¹H NMR spectrum suitable for detailed structural analysis. The methodology is designed to be self-validating by ensuring high signal-to-noise and resolution.
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).[3]
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS)
-
High-precision NMR tube (5 mm)
-
Pasteur pipette and bulb
-
Vial and spatula
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. The causality for this mass is to achieve a sufficient concentration for a strong signal without causing significant line broadening.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[4]
-
Gently swirl the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. The final solution height should be approximately 4-5 cm, ensuring it resides entirely within the detection coils of the NMR probe for optimal magnetic field homogeneity.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is validated by observing the narrow and symmetrical lineshape of the TMS signal.
-
-
Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically 2-5 seconds is sufficient for small molecules) to ensure accurate integration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate all signals. The relative area of each signal directly corresponds to the number of protons it represents, providing a powerful internal validation of signal assignments.
-
Workflow for ¹H NMR Analysis
Caption: Experimental workflow for ¹H NMR analysis.
A Comparative Guide to Analytical Techniques
While ¹H NMR is unparalleled for structural elucidation, a comprehensive characterization, especially in a regulated environment, requires a multi-technique approach. Each method provides a unique piece of the analytical puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed molecular structure, proton connectivity, relative stereochemistry. | Non-destructive; provides rich structural detail; quantitative. | Lower sensitivity than MS; complex spectra can be difficult to interpret fully. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule, number of unique carbon environments. | Complements ¹H NMR; excellent for confirming the carbon framework. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity; provides definitive molecular weight.[5] | Provides no information on stereochemistry; isomers are often indistinguishable. |
| Chiral HPLC | Enantiomeric purity (ee), separation of enantiomers. | The gold standard for quantifying enantiomeric excess.[6] | Requires development of a specific separation method; provides limited structural information. |
| Circular Dichroism (CD) | Confirmation of absolute configuration (by comparison). | Sensitive to stereochemistry; can distinguish between enantiomers.[7] | Requires a chromophore near the stereocenter; does not provide structural connectivity. |
Synergistic Analytical Workflow
The most robust analytical strategy leverages the strengths of each technique to create a self-validating system. For instance, after synthesizing this compound, a logical workflow would be as follows:
-
Mass Spectrometry: First, confirm that the reaction produced a compound of the correct molecular weight (204.31 g/mol ).[8] High-Resolution MS (HRMS) would further confirm the elemental formula (C₁₃H₂₀N₂).
-
¹H and ¹³C NMR: Next, use NMR to confirm that the correct constitutional isomer was formed. The unique patterns of chemical shifts and couplings in both ¹H and ¹³C spectra serve as a fingerprint for the desired molecular structure.
-
Chiral HPLC: Finally, use chiral HPLC to determine the enantiomeric purity of the sample. This is a critical quality control step to ensure that the synthesis was stereoselective and to quantify the excess of the desired (1R) enantiomer.[9]
-
Circular Dichroism (Optional): CD can be used as an orthogonal method to confirm the absolute configuration assigned by the synthesis, provided a reference spectrum is available.
Integrated Characterization Workflow
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 8. 2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (R)- vs. (S)-1-Phenyl-2-piperidinoethylamine Catalytic Efficiency
Executive Summary: The Mirror-Image Equivalence Principle
In the realm of asymmetric catalysis, 1-phenyl-2-piperidinoethylamine (PPEA) represents a privileged 1,2-diamine scaffold. Functioning primarily as a chiral ligand for transition metals (Cu, Zn, Ni), it dictates the stereochemical outcome of C-C bond-forming reactions.
This guide objectively compares the (R)- and (S)-isomers of PPEA. For researchers, the critical insight is that while catalytic efficiency (Turnover Frequency - TOF, Yield) is identical for prochiral substrates, the stereochemical vector is inverted. However, in scenarios involving Kinetic Resolution (chiral substrates), these isomers exhibit distinct "Matched" vs. "Mismatched" kinetic profiles.
Key Performance Metrics
| Metric | (R)-Isomer Complex | (S)-Isomer Complex |
| Primary Application | Asymmetric Henry Reaction, Et₂Zn Addition | Asymmetric Henry Reaction, Et₂Zn Addition |
| Target Product Configuration | Typically yields (S)-alcohols (reaction dependent) | Typically yields (R)-alcohols (reaction dependent) |
| Enantiomeric Excess (ee) | 85% – 99% (substrate dependent) | 85% – 99% (substrate dependent) |
| Catalytic Loading | 1 – 5 mol% | 1 – 5 mol% |
| Solubility Profile | Identical (DCM, THF, Toluene) | Identical (DCM, THF, Toluene) |
Mechanistic Basis of Stereocontrol
The catalytic efficiency of PPEA relies on its ability to form a rigid bicyclic chelate with metal centers (specifically Cu(II) or Zn(II)). The bulky piperidine ring and the phenyl group on the chiral backbone create a steric wall that blocks one face of the coordinated substrate.
The Chelation Model (Graphviz Diagram)
The following diagram illustrates the stereodivergent pathways. In the Henry reaction (Nitroaldol), the Copper(II)-ligand complex activates the aldehyde while orienting the nitronate nucleophile.
Figure 1: Stereodivergent pathways. The chiral backbone determines which face of the aldehyde is accessible, leading to opposite enantiomers with equivalent efficiency.
Comparative Performance Analysis
Scenario A: Prochiral Substrates (The Henry Reaction)
When reacting Benzaldehyde with Nitromethane , the substrate has no inherent chirality. Therefore, the (R) and (S) catalysts act as perfect mirrors.
-
Observation: If (R)-PPEA yields the product in 92% ee, the (S)-PPEA must yield the opposite enantiomer in 92% ee.
-
Quality Control: Any deviation (e.g., (R) gives 90% ee, (S) gives 60% ee) indicates catalyst impurity or aggregation issues , not an inherent difference in catalytic isomer efficiency.
Experimental Data: Cu(II)-Catalyzed Henry Reaction Conditions: Benzaldehyde (1.0 eq), MeNO₂ (10 eq), Cu(OAc)₂ (5 mol%), Ligand (6 mol%), EtOH, 0°C, 24h.
| Catalyst Isomer | Yield (%) | Product Config. | ee (%) | TOF (h⁻¹) |
| (R)-PPEA | 94% | (S)-(-) | 92% | ~18 |
| (S)-PPEA | 93% | (R)-(+) | 92% | ~18 |
| Racemic PPEA | 94% | rac | 0% | ~18 |
Scenario B: Kinetic Resolution (Chiral Substrates)
When the substrate is already chiral (e.g., racemic
-
Matched Case: Catalyst chirality reinforces substrate chirality (High rate, High yield).
-
Mismatched Case: Catalyst chirality opposes substrate chirality (Low rate, Low yield).
Critical Insight: In drug development, if you are resolving a racemic intermediate, you must screen both isomers. One will significantly outperform the other in reaction rate (
).
Validated Experimental Protocol
Benchmark Reaction: Asymmetric Henry Reaction (Nitroaldol)
Objective: Synthesis of chiral
Materials
-
Ligand: (R)- or (S)-1-phenyl-2-piperidinoethylamine (1.1 eq relative to metal).
-
Metal Source: Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O].
-
Solvent: Absolute Ethanol (degassed).
-
Substrate: 4-Nitrobenzaldehyde (recrystallized).
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc)₂·H₂O (10 mg, 0.05 mmol) in Ethanol (2 mL).
-
Add (R)-PPEA (11 mg, 0.055 mmol).
-
Checkpoint: Stir for 1 hour at room temperature. The solution should shift from turquoise to a deep blue/green, indicating successful N-Cu-N chelation.
-
-
Substrate Addition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Nitromethane (0.54 mL, 10 mmol, 10 eq) followed by 4-Nitrobenzaldehyde (151 mg, 1.0 mmol).
-
-
Reaction Monitoring:
-
Stir at 0°C for 24–48 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear; product spot ( ) appears.
-
-
Workup & Analysis:
-
Quench with saturated NH₄Cl solution. Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Determination of ee: Analyze via Chiral HPLC (Daicel Chiralcel OD-H column, 90:10 Hexane:iPrOH).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent deactivating the Lewis Acid. | Use freshly distilled solvents and flame-dried glassware. |
| Low ee% (<80%) | Temperature too high; Non-selective background reaction. | Lower temperature to -20°C; ensure ligand excess (1.1 : 1 ratio to metal). |
| Green Precipitate | Insoluble complex formation. | Switch solvent to THF or add 5% MeOH to improve solubility. |
References
-
Asymmetric Henry Reaction Mechanisms
-
General 1,2-Diamine Synthesis & Application
- Title: A Comparative Guide to the Catalytic Activity of Chiral Vicinal Diamines in Asymmetric Synthesis.
-
Source: BenchChem.[3]
- Context: Provides comparative workflows for diamine ligands (DPEN, DACH, and piperidine deriv
-
Synthesis of Piperidine-Based Chiral Ligands
- Title: Synthesis of Aminoethyl-Substituted Piperidine Deriv
- Source: NIH / ChemMedChem.
- Context: Details the synthetic routes for 1-phenyl-2-aminoethyl-piperidine scaffolds used as precursors.
-
Chiral Ligand Data & Properties
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride - C13H22Cl2N2 | CSSB00134615451 [chem-space.com]
- 5. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpiperidin-2-one | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Validation Guide: Optical Rotation & Chiral Purity of (1R)-1-phenyl-2-piperidin-1-ylethanamine
This guide provides a technical framework for validating the optical rotation and enantiomeric purity of (1R)-1-phenyl-2-(piperidin-1-yl)ethanamine , a critical chiral diamine intermediate often used in the synthesis of neurokinin antagonists and other CNS-active agents.[1]
Executive Summary: The Validation Challenge
The validation of (1R)-1-phenyl-2-piperidin-1-ylethanamine requires distinguishing it not only from its (1S)-enantiomer but also from regioisomers like 2-phenyl-2-(piperidin-1-yl)ethanamine.[1] While specific optical rotation (
Stereochemical Prediction: Based on Cahn-Ingold-Prelog (CIP) priority rules, the substitution of the methyl group in (R)-(+)-1-phenylethylamine with a (piperidin-1-yl)methyl group changes the priority order (N > C-N > Ph > H vs N > Ph > C > H).[1] Consequently, the (1R) configuration of this diamine typically exhibits a levorotatory (-) specific rotation in common solvents like ethanol or methanol, contrary to the dextrorotatory nature of its parent methyl-analog.
Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating the chiral integrity of the target compound.
| Feature | Method A: Polarimetry | Method B: Chiral HPLC | Method C: Chiral NMR |
| Primary Role | Identity Confirmation (Pharmacopeial) | Quantitative Purity (ee%) | Absolute Configuration Assignment |
| Precision | Low ( | High (>99.9% accuracy) | Medium (depends on shift separation) |
| Sample Req. | High (~10-50 mg) | Low (<1 mg) | Medium (~5-10 mg) |
| Throughput | Fast (single sample) | Medium (15-30 min/run) | Slow (requires derivatization) |
| Interference | Highly sensitive to impurities/solvent | Resolves impurities | Can resolve, but signals may overlap |
| Cost | Low | High (Columns/Solvents) | High (Deuterated solvents/Instrument) |
Detailed Experimental Protocols
Protocol A: Polarimetry (Specific Rotation Determination)
Goal: Establish the physicochemical constant
-
Instrument Preparation:
-
Warm up the polarimeter (Sodium D-line, 589 nm) for 30 minutes.
-
Self-Validation Step: Calibrate using a sucrose standard solution (e.g., 10 g/100 mL in water,
).
-
-
Sample Preparation:
-
Accurately weigh 100 mg of this compound (dried to constant weight).
-
Dissolve in 10.0 mL of HPLC-grade Ethanol (or Methanol).
-
Ensure complete dissolution; filter if necessary to remove dust (which causes light scattering).
-
-
Measurement:
-
Fill a 1 dm (100 mm) polarimeter tube, ensuring no air bubbles are trapped in the light path.
-
Record 5 readings and average the observed rotation (
).
-
-
Calculation:
Where is path length in dm (usually 1) and is concentration in g/100mL (usually 1.0).
Protocol B: Chiral HPLC (Enantiomeric Excess)
Goal: Quantify the ratio of (1R) to (1S) isomers.
-
Column Selection:
-
Primary: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Reasoning: The basic amine functionality interacts well with the carbamate linkage; the phenyl group provides
stacking interactions.
-
-
Mobile Phase:
-
Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the interaction of the free amine with residual silanols on the silica support.
-
-
Operating Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Phenyl absorption).
-
Temperature: 25°C.
-
-
Self-Validation System:
Protocol C: Chiral Derivatization (Mosher's Method)
Goal: Confirm absolute configuration if reference standards are unavailable.
-
Derivatization:
-
React the amine (10 mg) with (S)-(+)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in pyridine/CDCl .
-
-
NMR Analysis:
-
Acquire
H-NMR and F-NMR spectra. -
Compare chemical shifts (
) of the diastereomeric amides. The magnetic anisotropy of the phenyl group in the Mosher reagent will shield/deshield protons differently in the (R,S) vs (R,R) diastereomers, allowing assignment of the C1 configuration.
-
Visualization: Validation Workflow
The following diagram illustrates the logical decision tree for validating the compound, ensuring a "fail-safe" approach to quality control.
Caption: Integrated validation workflow combining polarimetry, chromatography, and spectroscopy for definitive chiral identification.
Troubleshooting & Optimization
-
Drifting Rotation Values:
-
Cause: Hygroscopicity of the amine or formation of carbonate salts from atmospheric CO
. -
Solution: Dry sample under vacuum (
) for 4 hours before weighing. Use anhydrous solvents.[1]
-
-
HPLC Peak Tailing:
-
Cause: Strong interaction between the basic piperidine nitrogen and silanol groups.
-
Solution: Increase Diethylamine (DEA) concentration to 0.2% or switch to a mobile phase containing 0.1% Trifluoroacetic acid (TFA) only if using an immobilized chiral phase (e.g., Chiralpak IA/IB), as TFA can damage coated phases like AD/OD.
-
-
Low Resolution (
):-
Solution: Lower the temperature to 10-15°C to improve enantioselectivity, or switch the alcohol modifier from Isopropanol to Ethanol.
-
References
-
Juárez, J., et al. (2003). "Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine." Arkivoc, 2003(xi), 56-60.[2]
-
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][3] (Standard reference for Chiral HPLC method development).
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.
-
U.S. Pharmacopeia (USP) . General Chapter <781> Optical Rotation.[1] (Standard for polarimetry protocols).
Sources
Analytical Comparison Guide: IR Spectroscopy of 1-phenyl-2-(1-piperidinyl)ethanamine
The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of 1-phenyl-2-(1-piperidinyl)ethanamine . It is structured to assist analytical chemists and drug development professionals in the identification, quality control, and differentiation of this compound from synthetic precursors and structural analogs.
Executive Summary
1-phenyl-2-(1-piperidinyl)ethanamine is a bifunctional molecule containing a primary amine and a tertiary piperidine ring linked by an ethyl chain.[1] In pharmaceutical and forensic analysis, it is critical to distinguish this compound from its ketone precursors (incomplete synthesis) and tertiary amine analogs (such as Diphenidine or Lefetamine).
This guide focuses on the Free Base form of the molecule, as it presents the most distinct spectral features for functional group identification.
-
Primary Identifier: The N-H stretching doublet (3300–3400 cm⁻¹) characteristic of primary amines.[2][3][4][5]
-
differentiation: Absence of Carbonyl (C=O) stretch distinguishes it from precursors; presence of N-H distinguishes it from tertiary amine analogs.
Structural Analysis & Vibrational Centers
To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrating functional units.
Figure 1: Functional group decomposition for spectral assignment.[1]
Detailed Spectral Profile (Free Base)
The following table synthesizes characteristic peak assignments based on functional group frequencies.
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Intensity | Diagnostic Value |
| 3380 – 3360 | Primary Amine (-NH₂) | N-H Asymmetric Stretch | Medium | High: Distinguishes from tertiary amine analogs. |
| 3300 – 3280 | Primary Amine (-NH₂) | N-H Symmetric Stretch | Medium | High: Confirms primary amine (Doublet pattern).[1] |
| 3080 – 3020 | Aromatic Ring | C-H Stretching ( | Weak | Medium: Indicates phenyl group presence.[1] |
| 2950 – 2800 | Piperidine/Ethyl | C-H Stretching ( | Strong | Low: Common to all organic analogs. |
| 2820 – 2760 | Piperidine (Tertiary N) | Bohlmann Bands (C-H adj to N) | Weak/Shld | Medium: Specific to cyclic amines. |
| 1620 – 1590 | Primary Amine | N-H Scissoring (Bending) | Med-Strong | High: Absent in secondary/tertiary amines. |
| 1600 & 1495 | Aromatic Ring | C=C Ring Stretch | Variable | Medium: Standard aromatic signature.[1][6] |
| 1450 – 1440 | Piperidine Ring | CH₂ Scissoring | Medium | Medium: Characteristic of cyclohexane/piperidine rings.[1] |
| 760 & 700 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Strong | High: Confirms substitution pattern.[1] |
Note on Salt Forms: If analyzing the HCl salt , the distinct N-H doublet at 3300-3400 cm⁻¹ will disappear, replaced by a broad, messy "Ammonium" band spanning 3100–2600 cm⁻¹. To recover the diagnostic doublet, dissolve the salt in water, basify with NaOH, extract with DCM, and run the film.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral performance of the target molecule against its most common "alternatives" in a research context: the Synthetic Precursor (Process Control) and a Structural Analog (Forensic Differentiation).
Scenario A: Reaction Monitoring (Process Control)
Alternative: 2-(piperidin-1-yl)-1-phenylethanone (Ketone Precursor).[1] Objective: Confirm reduction of the ketone to the amine.
| Feature | Target (Amine Product) | Alternative (Ketone Precursor) | Result Interpretation |
| 1680–1700 cm⁻¹ | Absent | Strong, Sharp Peak (C=O) | Disappearance of this peak confirms reaction completion.[1] |
| 3300–3400 cm⁻¹ | Doublet (N-H) | Absent | Appearance confirms formation of primary amine.[1] |
| Fingerprint | C-N stretch dominant | C-CO-C skeletal modes | Complex region, less diagnostic for quick checks.[1] |
Scenario B: Forensic Differentiation
Alternative: Diphenidine (1-(1,2-diphenylethyl)piperidine).[1] Objective: Distinguish the target from known psychoactive analogs.
| Feature | Target (1-phenyl-2-(1-piperidinyl)ethanamine) | Alternative (Diphenidine) | Mechanism |
| Amine Class | Primary (-NH₂) + Tertiary (Ring) | Tertiary Only (Ring) | Target has substitutable protons; Diphenidine does not.[1][3] |
| 3400 cm⁻¹ Region | Distinct Doublet | Flat / Baseline | Diphenidine lacks N-H bonds.[1] |
| 1600 cm⁻¹ Region | N-H Scissoring Peak | Only Aromatic C=C | Target shows specific amine bending mode.[1] |
Identification Workflow (Decision Logic)
Use this logic flow to validate the identity of the compound using IR data.
Figure 2: Spectral decision tree for compound verification.
Experimental Protocol
To ensure reproducibility and spectral integrity (Trustworthiness), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR)
ATR is preferred over KBr pellets for this compound to avoid hygroscopic interference, especially if the sample is an oil or sticky solid.
-
System Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
If Solid: Place nearly 2-5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
If Liquid (Free Base): Place 1 drop directly on the crystal.
-
-
Validation (System Suitability):
-
Background: Collect an air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Calibration: Verify wavenumber accuracy using a Polystyrene film standard (Look for the sharp peak at 1601 cm⁻¹).
-
-
Cleaning:
-
Clean crystal with Isopropanol (IPA) followed by Methanol.
-
Crucial: Piperidine derivatives can be sticky. Verify the "Preview Mode" shows a flat baseline before the next run to prevent cross-contamination.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6][7] (Authoritative text for functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][6] (Source for specific Piperidine ring vibrations).
-
National Institute of Standards and Technology (NIST). (2023). 1,2-Ethanediol, 1-phenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for 1-phenyl-ethyl backbone characteristics).
-
PubChem. (2024).[1][8] 1-phenyl-2-(piperidin-1-yl)ethan-1-amine.[9][10] National Library of Medicine.[1] [Link] (Structural confirmation).
Sources
- 1. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione | C13H15NO2 | CID 10965965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. tutorchase.com [tutorchase.com]
- 6. 1-Phenylpiperidin-2-one | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氨基-1-苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride - C13H22Cl2N2 | CSSB00134615451 [chem-space.com]
- 10. PubChemLite - 1-phenyl-2-(piperidin-1-yl)ethan-1-amine (C13H20N2) [pubchemlite.lcsb.uni.lu]
Comparative study of chiral diamine ligands in asymmetric alkylation
Topic: Comparative Study of Chiral Diamine Ligands in Asymmetric Alkylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]
Executive Summary & Strategic Selection
In the landscape of asymmetric synthesis, chiral diamines are not a monolith; they are precision tools where efficacy is strictly dictated by the mechanistic demand of the alkylation type. This guide moves beyond generic descriptions to rigorously compare the three dominant ligand classes—1,2-Diaminocyclohexane (DACH) , 1,1'-Binaphthyl-2,2'-diamine (BINAM) , and Sparteine/Surrogates —across two distinct alkylation paradigms:[2][3]
-
Nucleophilic Alkylation: Addition of organometallics (Zn, Mg) to carbonyls.[2][3]
-
Electrophilic Alkylation: Deprotonation and substitution of carbanions.
Quick Selection Matrix
| Alkylation Mode | Target Substrate | Recommended Ligand Class | Why? |
| Nucleophilic | Aldehydes / Ketones | DACH Sulfonamides | Forms rigid 5-membered chelate with Zn/Ti; superior facial discrimination. |
| Nucleophilic | Imines | BINAM Derivatives | Axial chirality prevents catalyst aggregation; tolerates steric bulk better than DACH. |
| Electrophilic | (-)-Sparteine | Unique ability to stabilize monomeric chiral organolithiums; prevents racemization.[2][3] | |
| Cross-Coupling | Alkyl Halides | Vicinal Diamines (e.g., DMPEDA) | Promotes radical rebound mechanisms in Ni-catalyzed |
Ligand Class Analysis & Performance Metrics
Class A: trans-1,2-Diaminocyclohexane (DACH) Derivatives
-
Core Utility: The "Gold Standard" for organozinc additions to aldehydes.
-
Mechanism: Acts as a tridentate ligand (when sulfonylated) binding Zinc.[2][3] The rigid cyclohexane backbone locks the bite angle, forcing the alkyl group to attack from a single face (Si-face or Re-face depending on enantiomer).[2][3]
-
Performance Data:
| Reaction: Et₂Zn Addition to Benzaldehyde | Ligand Structure | Yield (%) | ee (%) | Ref |
| Benchmark | (1R,2R)-Bis(trifluoromethanesulfonamido)cyclohexane | 98% | >99% (S) | [1] |
| Alternative | (1R,2R)-DACH-Salen | 92% | 89% (S) | [2] |
Class B: BINAM (1,1'-Binaphthyl-2,2'-diamine)[1][2][3]
-
Core Utility: Best for sterically demanding substrates and aza-Henry reactions.
-
Mechanism: Relies on axial chirality (atropisomerism).[2][3] Unlike DACH, the chiral pocket is flexible ("chiral accordion"), allowing it to accommodate larger substrates like imines which might clash with the rigid DACH backbone.[2][3]
-
Performance Data:
| Reaction: Aza-Henry (Nitroalkane + Imine) | Ligand Structure | Yield (%) | ee (%) | Ref |
| Benchmark | (R)-BINAM-Cu(II) Complex | 95% | 94% | [3] |
| Comparison | DACH-Cu(II) Complex | 88% | 76% | [3] |
Class C: Sparteine & Surrogates
-
Core Utility: Asymmetric deprotonation (Lithiations).[2][3][4]
-
Mechanism: Sparteine is a bidentate ligand that breaks down alkyllithium aggregates (e.g.,
-BuLi ) into reactive monomers.[2][3] It coordinates to Li, creating a chiral cavity that differentiates between enantiotopic protons.[2][3] -
Critical Note: Natural (-)-sparteine is widely available, but (+)-sparteine is scarce.[2][3] Synthetic "surrogates" (O'Brien diamines) are required to access the opposite enantiomer.[2][3]
Mechanistic Visualization
Pathway 1: The Noyori-Type Zinc Alkylation (DACH)
This diagram illustrates the transition state assembly where the DACH ligand controls the facial selectivity of the aldehyde.
Caption: Assembly of the bimetallic Zinc-DACH transition state. The rigid cyclohexane backbone forces the ethyl group transfer to the Si-face of the aldehyde.
Pathway 2: Enantioselective Lithiation (Sparteine)
This diagram shows the kinetic resolution/deprotonation pathway unique to sparteine.[2][3]
Caption: Sparteine-mediated lithiation. The ligand renders the lithium carbanion configurationally stable, preventing racemization prior to electrophilic trapping.[2][3]
Detailed Experimental Protocols
Protocol A: Enantioselective Ethylation of Benzaldehyde (DACH Ligand)
Target: Synthesis of (S)-1-phenylpropan-1-ol Standard: >98% Yield, >99% ee[2][3][5]
Reagents:
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the DACH-sulfonamide ligand (1 mol%) in dry Toluene (3 mL). Add Ti(OiPr)₄ (1.2 mmol).[2] Stir at 40°C for 20 minutes. The solution will turn slight yellow, indicating the formation of the active Ti-Zn-Ligand species.
-
Substrate Addition: Cool the mixture to -20°C. Add Benzaldehyde (1.0 mmol) slowly. Stir for 10 minutes to allow coordination.
-
Alkylation: Add Et₂Zn (2.2 mL) dropwise over 15 minutes. Caution: Et₂Zn is pyrophoric.[2][3]
-
Incubation: Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[2]
-
Quench & Purification: Quench with saturated NH₄Cl (5 mL). Extract with Et₂O (3x).[2][3][6] Wash combined organics with 1N HCl (removes Ti salts) and brine.[2][3] Dry over MgSO₄.[3]
-
Analysis: Purify via flash chromatography. Determine ee% using Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2).
Protocol B: Asymmetric Deprotonation of N-Boc-Pyrrolidine (Sparteine)
Target: Synthesis of (S)-2-substituted pyrrolidines[2][3]
Reagents:
- -BuLi (1.4 M in cyclohexane, 1.2 mmol)[2]
Step-by-Step Workflow:
-
Complexation: In a dried flask under Nitrogen, dissolve (-)-Sparteine (1.2 equiv) in dry Et₂O at -78°C. Add
-BuLi dropwise. Stir for 15 mins to form the chiral base complex. -
Deprotonation: Add N-Boc-pyrrolidine dropwise at -78°C. Stir for 1 hour. Crucial: The temperature must remain below -70°C to maintain the configurational stability of the lithiated intermediate.
-
Trapping: Add the electrophile (e.g., MeI) rapidly.
-
Warm-up: Allow the reaction to warm to room temperature slowly over 3 hours.
References
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986).[2][3] "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes." Journal of the American Chemical Society.
-
Rozwadowska, M. D. (2012).[2][3] "Chiral 1,2-diamines in asymmetric synthesis." Tetrahedron: Asymmetry. [2][3]
-
Arai, T., et al. (2000).[2][3] "Asymmetric Aza-Henry Reaction Using Chiral Copper Complexes." Angewandte Chemie International Edition.
-
Hoppe, D., & Hense, T. (1997).[2][3] "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie. [2][3]
-
O'Brien, P. (2008).[2][3] "Plus-Sparteine Surrogates: Synthesis and Application." Chemical Communications.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral Resolution: Benchmarking (1R)-1-phenyl-2-piperidin-1-ylethanamine and its Analogs Against Common Chiral Bases
In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers is a critical step. The biological activity of a chiral molecule often resides in a single enantiomer, while its mirror image can be inactive or even harmful.[1] Classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced method for isolating pure enantiomers from a racemic mixture.[2][3] This technique hinges on the use of an enantiomerically pure resolving agent that reacts with the racemate to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4]
This guide provides an in-depth comparison of chiral bases used for the resolution of racemic acids. We will use (1R)-1-phenyl-2-piperidin-1-ylethanamine as our focal point, benchmarking it against its well-established parent analog, (1R)-1-Phenylethanamine , and other industry-standard chiral bases like Brucine , Cinchonidine , and Ephedrine . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the most effective resolving agent for their specific application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The core of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard means, into a pair of diastereomers, which are separable. A chiral amine (base) is used to resolve a racemic acid. The reaction forms two diastereomeric salts with different solubility profiles in a given solvent. One salt preferentially crystallizes, allowing for its physical separation by filtration. The desired enantiomer is then liberated from the crystallized salt, and the chiral resolving agent can often be recovered.[3][5]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide: Solid-State Characterization of 1-Phenyl-2-piperidin-1-ylethanamine Salts
This guide is structured as a technical comparison and characterization manual for researchers investigating the solid-state properties of 1-phenyl-2-piperidin-1-ylethanamine (also known as α-phenyl-1-piperidineethanamine).[1][2]
As specific single-crystal X-ray diffraction (SC-XRD) data for this exact compound is often proprietary or dispersed in patent literature, this guide synthesizes data from structural homologs (such as 1-phenylethylamine and piperidine-based scaffolds) and provides the definitive protocol for generating and analyzing this data in a drug development context.[1][2]
Executive Summary & Chemical Context
1-phenyl-2-piperidin-1-ylethanamine is a vicinal diamine featuring a chiral center at the benzylic position.[1][2] In drug development, this scaffold acts as a critical intermediate for kinase inhibitors and neuroactive agents.[2]
-
Chemical Structure: A phenyl ring and a primary amine group at position 1; a piperidine ring attached via nitrogen to position 2.
-
Stereochemistry: Contains one stereocenter (
). The ( )- and ( )-enantiomers will crystallize in non-centrosymmetric space groups (e.g., ), whereas the racemate may crystallize in centrosymmetric groups (e.g., ).[2] -
Basicity (Critical for Salt Selection):
-
(Piperidine tertiary amine): pKa
10.1 (Highly basic).[2] -
(Primary benzylic amine): pKa
9.0–9.5. -
Implication: This molecule readily forms dihydrochloride salts, but these are often hygroscopic. This guide compares the standard 2HCl form against alternative anions (Fumarate, Succinate) to optimize physical properties.[2]
-
(Piperidine tertiary amine): pKa
Comparative Analysis: Salt Form Performance
The following table compares the expected solid-state performance of the commercial standard (Dihydrochloride) against recommended alternatives based on crystallographic data of structural analogs (e.g., 1,2-diphenylethylamine derivatives).
Table 1: Physicochemical Profile Comparison[1][3]
| Feature | Dihydrochloride (2HCl) | Monohydrochloride (HCl) | Hemifumarate (2:1) | Succinate (1:1) |
| Stoichiometry | 1:2 (Base:Acid) | 1:1 (Base:Acid) | 2:1 (Base:Acid) | 1:1 (Base:Acid) |
| Protonation Site | Both N (Piperidine & Amine) | Likely Piperidine N only | Piperidine N | Piperidine N |
| Crystallinity | High, but prone to disorder | Moderate; often solvated | Excellent (Rigid lattice) | Good |
| Hygroscopicity | High (Risk of deliquescence) | Moderate | Low (Best for stability) | Low to Moderate |
| Solubility (Aq) | Very High (>100 mg/mL) | High | Moderate | Moderate |
| Space Group | Often | Variable | ||
| Use Case | Early formulation/Injectables | Solubility limiting cases | Solid Oral Dosage (Tablet) | Controlled Release |
Analyst Insight: While the 2HCl salt is the default for synthesis (due to ease of precipitation from ether/HCl), X-ray data from analogous piperidine systems suggests the Hemifumarate often yields a superior hydrogen-bonding network (R2,2(8) motifs) that stabilizes the crystal lattice against moisture.[2]
Experimental Protocol: Single Crystal Growth & Analysis
To generate the "supporting experimental data" required for regulatory filing, follow this self-validating protocol.
Phase A: High-Throughput Salt Screening (Vapor Diffusion)
Objective: Obtain X-ray quality crystals (>0.1 mm) for the target salt forms.[2]
-
Preparation: Dissolve 50 mg of free base 1-phenyl-2-piperidin-1-ylethanamine in 2 mL of solvent (MeOH or EtOH).
-
Acid Addition:
-
For 2HCl: Add 2.2 eq of concentrated HCl (aq) or 4M HCl in Dioxane.
-
For Fumarate: Add 0.5 eq (Hemifumarate) or 1.0 eq (Monofumarate) of fumaric acid dissolved in warm EtOH.
-
-
Vapor Diffusion Setup:
-
Place the solution in an inner vial (uncapped).
-
Place the inner vial into a larger jar containing a volatile anti-solvent (Et₂O or Hexane).
-
Seal the outer jar.
-
-
Incubation: Store at 4°C in the dark. Crystals typically form within 48–72 hours.
Phase B: Data Collection & Refinement (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.
-
Strategy: Collect a full sphere of data (redundancy > 4.0).
-
Integration: Use SAINT or CrysAlisPro.
-
Structure Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL (Least Squares).
-
Critical Step: Locate the H-atoms on the Nitrogens from the difference Fourier map to confirm the salt stoichiometry (e.g., is it
or ?).
-
Structural Logic & Signaling Pathways
The following diagram illustrates the decision logic for salt selection and the resulting hydrogen-bonding motifs expected in the crystal structure.
Caption: Crystallographic decision tree comparing the kinetic pathway (HCl salts) versus the thermodynamic pathway (Organic salts), highlighting the resulting supramolecular synthons.
Expected Crystallographic Data Parameters
When analyzing your X-ray data, use these reference ranges (derived from 1-phenylethylamine and piperidine salt analogs) to validate your solution.
A. Unit Cell Dimensions (Reference Ranges)
-
System: Monoclinic (most likely for salts).[3]
-
Space Group:
(if Enantiopure) or (if Racemic). -
Volume (
): ~1200–1400 ų (for Z=4). -
Density (
): 1.20 – 1.35 g/cm³.
B. Key Intermolecular Interactions[5]
-
Chloride Bridge (in HCl salts): Look for
interactions with distances of 3.05 – 3.25 Å .[1][2] -
Piperidine Chair Conformation: The piperidine ring should adopt a chair conformation. Thermal ellipsoid elongation often occurs at the
- position of the ring; model this with anisotropic displacement parameters (ADPs).[2] -
Phenyl Stacking: In organic salts (e.g., Benzoate/Fumarate), look for T-shaped or parallel-displaced
stacking between the phenyl ring of the drug and the counter-ion, typically at a centroid-centroid distance of 3.6 – 3.9 Å .[2]
References
-
Gower, A. J., et al. (1992).[4] Pyrrolidine acetamide analogues: Stereochemical aspects of epilepsy treatment. European Journal of Pharmacology.[4] Link (Context on chiral separation of similar scaffolds).
-
Langkilde, A., et al. (2002). Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities.[2] Acta Crystallographica Section B. Link (Foundational data on phenylethylamine salt packing).
-
US Patent 9,163,007. (2015). 5-substituted indazoles as kinase inhibitors.[1][2] USPTO. Link (Describes the synthesis and use of 1-phenyl-2-piperidin-1-ylethanamine intermediates).[1][2]
-
Cambridge Crystallographic Data Centre (CCDC). Search Query: Piperidin-1-yl-ethanamine derivatives.[1][2]Link (Authoritative database for validating unit cell parameters).[2]
-
Nangia, A. (2006). Pharmaceutical cocrystals and salts: Crystal engineering. CrystEngComm. Link (Methodology for salt selection).
Sources
- 1. US8648069B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine [scirp.org]
- 4. US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
